Norcarane-3-amine, hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-2-1-5-3-6(5)4-7;/h5-7H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZIARIXEYUKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999650 | |
| Record name | Bicyclo[4.1.0]heptan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78293-49-9 | |
| Record name | Bicyclo[4.1.0]heptan-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78293-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcarane-3-amine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078293499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[4.1.0]heptan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Norcarane-3-amine, hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcarane-3-amine, hydrochloride, also known by its IUPAC name bicyclo[4.1.0]heptan-3-amine; hydrochloride, is a bicyclic amine of interest in synthetic and medicinal chemistry. Its rigid, three-dimensional structure, conferred by the fused cyclopropane and cyclohexane rings, makes it a potentially valuable scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the currently available chemical information for this compound.
Core Chemical Properties
A comprehensive search of available scientific literature and chemical databases reveals limited experimentally determined data for this compound. The following table summarizes the basic chemical identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | bicyclo[4.1.0]heptan-3-amine; hydrochloride | Smolecule[1] |
| Synonyms | 3-Aminonorcarane hydrochloride | - |
| CAS Number | 78293-49-9 | Smolecule[2] |
| Molecular Formula | C₇H₁₄ClN | Smolecule[2] |
| Molecular Weight | 147.64 g/mol | Smolecule[2] |
Note: At the time of this publication, experimentally determined physical properties such as melting point, boiling point, pKa, and solubility for this compound are not publicly available. Similarly, detailed spectroscopic data (NMR, IR, Mass Spectrometry) have not been found in the surveyed literature.
Synthesis and Experimental Protocols
One plausible, though not explicitly documented, synthetic pathway could involve the following conceptual steps, illustrated in the workflow diagram below. This diagram represents a logical synthetic approach rather than a published experimental protocol.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The pharmacological profile of this specific compound has not been detailed in the scientific literature.
Research on other bicycloheptane amine derivatives has suggested potential interactions with central nervous system targets, but these findings cannot be directly extrapolated to this compound without specific experimental validation.
Future Research Directions
The lack of comprehensive data on this compound highlights several opportunities for future research:
-
Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, accompanied by full characterization of the compound and its intermediates using modern analytical techniques (NMR, IR, MS, and elemental analysis).
-
Physicochemical Profiling: Detailed experimental determination of key physicochemical properties, including solubility, pKa, and lipophilicity (LogP), which are critical for assessing its drug-likeness.
-
Pharmacological Screening: In vitro and in vivo screening to elucidate the biological targets and pharmacological effects of the compound. This could involve binding assays for various receptors and enzymes, as well as functional assays to determine its activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to establish a clear understanding of the relationship between the chemical structure and biological activity.
The unique conformational constraints of the norcarane scaffold could impart novel pharmacological properties, making this compound and its derivatives an intriguing area for further investigation in drug discovery.
Conclusion
While this compound is commercially available, a significant gap exists in the scientific literature regarding its detailed chemical and biological properties. This technical guide summarizes the currently known information and proposes a conceptual framework for its synthesis. Further experimental investigation is required to fully elucidate the characteristics and potential applications of this compound for researchers, scientists, and drug development professionals.
References
An In-depth Technical Guide to Norcarane-3-amine, Hydrochloride: Molecular Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norcarane-3-amine, hydrochloride, a bicyclic amine salt, represents a key structural motif in medicinal chemistry and drug discovery. Its rigid bicyclo[4.1.0]heptane (norcarane) skeleton provides a unique three-dimensional framework that is of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and predicted spectral characteristics of this compound. While specific experimental data for this isomer is limited in publicly accessible literature, this document compiles available information and provides expert analysis based on data from closely related analogs and foundational chemical principles. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular scaffolds.
Molecular Structure and Identification
This compound is the hydrochloride salt of the 3-amino derivative of norcarane. The core structure consists of a cyclohexane ring fused to a cyclopropane ring, forming the bicyclo[4.1.0]heptane system. The amine group is located at the 3-position of the cyclohexane ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | bicyclo[4.1.0]heptan-3-amine;hydrochloride | [1] |
| CAS Number | 78293-49-9 | [1] |
| Molecular Formula | C₇H₁₄ClN | [1] |
| Molecular Weight | 147.64 g/mol | [2] |
| Canonical SMILES | C1C[C@H]2C(C1)C--INVALID-LINK--N.Cl | Inferred from structure |
| InChI | InChI=1S/C7H13N.ClH/c8-7-3-1-2-5-4-6(5)7;/h5-7H,1-4,8H2;1H |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid (predicted) | General knowledge of amine hydrochlorides |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of amine hydrochlorides |
| pKa | 9-10 (predicted for the ammonium ion) | General knowledge of amine pKa values |
| Melting Point | Not reported | N/A |
| Boiling Point | Not applicable (decomposes) | General knowledge of amine hydrochlorides |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
Table 3: Predicted 1H NMR Chemical Shifts (in ppm) for this compound (in D₂O)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H3 (CH-N) | ~3.0 - 3.5 | Multiplet | Deshielded by the adjacent ammonium group. |
| H1, H6 (bridgehead) | ~0.5 - 1.0 | Multiplet | Characteristic upfield shift of cyclopropane protons. |
| H7 (cyclopropane) | ~0.2 - 0.8 | Multiplet | Diastereotopic protons of the cyclopropane ring. |
| H2, H4, H5 (cyclohexane) | ~1.2 - 2.2 | Complex multiplets | Overlapping signals of the cyclohexane ring protons. |
13C NMR Spectroscopy
Table 4: Predicted 13C NMR Chemical Shifts (in ppm) for this compound (in D₂O)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C3 (C-N) | ~50 - 55 | Carbon attached to the ammonium group. |
| C1, C6 (bridgehead) | ~15 - 25 | Bridgehead carbons of the bicyclic system. |
| C7 (cyclopropane) | ~10 - 20 | Upfield shift characteristic of cyclopropane carbons. |
| C2, C4, C5 (cyclohexane) | ~20 - 35 | Carbons of the cyclohexane ring. |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H⁺ stretch | 3000 - 3200 | Strong, broad | Stretching of the ammonium group. |
| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong | C-H stretching of the bicyclic frame. |
| N-H⁺ bend | 1500 - 1600 | Medium | Bending of the ammonium group. |
| C-N stretch | 1000 - 1200 | Medium | Stretching of the carbon-nitrogen bond. |
Mass Spectrometry
For the mass spectrum, the molecular ion of the free base (Norcarane-3-amine) would be observed.
Table 6: Predicted Mass Spectrometry Data for Norcarane-3-amine (Free Base)
| Ion | m/z (predicted) | Notes |
| [M]⁺ | 111.10 | Molecular ion of the free base (C₇H₁₃N). |
| [M-NH₂]⁺ | 95.09 | Loss of the amino group. |
| Common fragments | Various | Fragmentation of the bicyclic ring system. |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reductive amination of the corresponding ketone, Norcaran-3-one.
Reaction Scheme:
References
"Norcarane-3-amine, hydrochloride synthesis pathway"
An In-depth Technical Guide to the Synthesis of Norcarane-3-amine, Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, multi-step synthesis pathway for this compound, a bicyclic amine of interest in medicinal chemistry and drug development. The proposed synthesis commences with the formation of the norcarane scaffold, followed by oxidation to the key intermediate, Norcaran-3-one. Subsequent reductive amination yields the target primary amine, which is then converted to its stable hydrochloride salt. This document provides detailed experimental protocols, tabulated data for key reagents and expected outcomes, and visualizations of the reaction pathways and mechanisms to facilitate reproducibility in a research setting.
Overall Synthesis Pathway
The synthesis of this compound is proposed as a three-stage process starting from cyclohexene. The initial step involves the cyclopropanation of cyclohexene to form the norcarane (bicyclo[4.1.0]heptane) ring system. This is followed by the oxidation of the saturated bicyclic alkane to the corresponding ketone, Norcaran-3-one. The final two steps involve the conversion of the ketone to a primary amine via reductive amination and the subsequent formation of the hydrochloride salt.
Caption: Overall proposed synthesis pathway for this compound.
Experimental Protocols
Step 1 & 2: Synthesis of Norcaran-3-one (Bicyclo[4.1.0]heptan-3-one)
The synthesis of the key intermediate, Norcaran-3-one, is achieved in two sequential steps: the formation of norcarane from cyclohexene, followed by its oxidation.
Part A: Synthesis of Norcarane (Bicyclo[4.1.0]heptane)
This procedure is based on the Simmons-Smith reaction, a well-established method for cyclopropanation.[1]
-
Experimental Protocol:
-
Prepare a zinc-copper couple by activating zinc powder with hydrochloric acid, followed by sequential washing with water, copper(II) sulfate solution, water, ethanol, and finally diethyl ether.
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend the prepared zinc-copper couple in anhydrous diethyl ether.
-
Add a crystal of iodine to initiate the reaction.
-
Introduce a mixture of cyclohexene and diiodomethane to the flask.
-
Heat the mixture to a gentle reflux. An exothermic reaction should commence, after which the mixture is refluxed for several hours to ensure complete reaction.
-
After cooling, the reaction is quenched, and the product is isolated and purified by distillation.
-
Part B: Oxidation of Norcarane to Norcaran-3-one
The oxidation of the norcarane scaffold can be achieved using chromium-based reagents.[1]
-
Experimental Protocol:
-
In a flask equipped with a stirrer and thermometer, dissolve norcarane in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chromium(VI) oxide in aqueous acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
The reaction is then worked up by quenching the excess oxidant, followed by extraction of the product with an organic solvent.
-
The organic extracts are washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or distillation to yield Norcaran-3-one.
-
| Parameter | Step 1: Norcarane Synthesis | Step 2: Norcaran-3-one Synthesis |
| Key Reagents | Cyclohexene, Diiodomethane, Zn-Cu | Norcarane, Chromium(VI) oxide |
| Solvent | Anhydrous Diethyl Ether | Acetic Acid |
| Typical Yield | 55-60% | ~40-50% (based on analogous oxidations) |
| Purification | Distillation | Column Chromatography/Distillation |
Table 1: Summary of reagents and typical yields for the synthesis of Norcaran-3-one.
Step 3: Reductive Amination to Norcarane-3-amine
This step converts the ketone intermediate into the primary amine using a one-pot reductive amination procedure.[2][3][4]
-
Experimental Protocol:
-
Dissolve Norcaran-3-one (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in anhydrous methanol.[5]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq.) in a minimal amount of anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the ketone/ammonium acetate mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2).
-
Stir for an additional hour, then basify the solution with aqueous NaOH (e.g., 2M) to pH > 11.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Norcarane-3-amine.
-
| Parameter | Value |
| Ammonia Source | Ammonium Acetate |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |
| Solvent | Anhydrous Methanol |
| pH Control | Mildly acidic (from ammonium acetate) for imine formation, then basic workup.[4] |
| Typical Yield | 60-80% (estimated from similar reactions) |
| Purification | Extraction, followed by optional chromatography or distillation. |
Table 2: Key parameters for the reductive amination of Norcaran-3-one.
Caption: Mechanism of reductive amination of Norcaran-3-one to Norcarane-3-amine.
Step 4: Formation of this compound
The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt.
-
Experimental Protocol:
-
Dissolve the purified Norcarane-3-amine in a suitable anhydrous solvent, such as diethyl ether or methanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to yield the final this compound.
-
| Parameter | Value |
| Acid | Anhydrous Hydrogen Chloride (gas or solution) |
| Solvent | Anhydrous Diethyl Ether or Methanol |
| Product Form | Crystalline Solid |
| Purification | Filtration and washing |
| Expected Yield | >95% (quantitative) |
Table 3: Parameters for the formation of the hydrochloride salt.
Safety Considerations
-
Diiodomethane: is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chromium(VI) oxide: is a strong oxidizing agent, highly toxic, and a known carcinogen. Extreme caution should be exercised, and appropriate containment and disposal procedures must be followed.
-
Sodium Cyanoborohydride: is toxic. Acidic workup can liberate highly toxic hydrogen cyanide (HCN) gas. The quenching step must be performed in a well-ventilated fume hood with extreme care.[2]
-
Anhydrous Solvents: Diethyl ether is extremely flammable. All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).
This guide provides a viable synthetic route to this compound based on established chemical transformations. Researchers should adapt and optimize the described conditions as necessary for their specific laboratory settings and scale of operation.
References
- 1. Buy Bicyclo[4.1.0]heptan-3-one | 60582-64-1 [smolecule.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Technical Guide: Synthesis of exo-Norcarane-3-amine
An in-depth technical guide on the synthesis of exo-Norcarane-3-amine for researchers, scientists, and drug development professionals.
Introduction
exo-Norcarane-3-amine, also known as exo-3-aminobicyclo[4.1.0]heptane, is a bicyclic primary amine that holds significance as a structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to exo-norcarane-3-amine, with a focus on stereoselective methods that favor the formation of the desired exo isomer. Detailed experimental protocols, quantitative data, and logical diagrams are presented to assist researchers in the practical application of these synthetic strategies.
Core Synthetic Strategies
The synthesis of exo-norcarane-3-amine typically commences from the corresponding ketone, bicyclo[4.1.0]heptan-3-one (also known as norcaran-3-one). The primary challenge lies in the stereoselective introduction of the amine group to favor the exo configuration. The two main strategies discussed in this guide are:
-
Reductive Amination of Bicyclo[4.1.0]heptan-3-one: This is a direct, one-pot method where the ketone is reacted with an amine source in the presence of a reducing agent.
-
Reduction of Bicyclo[4.1.0]heptan-3-one Oxime: This two-step approach involves the formation of an oxime intermediate from the ketone, followed by its stereoselective reduction to the amine.
The choice of method and specific reagents can significantly influence the diastereomeric ratio of the final product.
Method 1: Reductive Amination of Bicyclo[4.1.0]heptan-3-one
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1] In the context of exo-norcarane-3-amine synthesis, this approach offers a direct conversion of the precursor ketone. The stereochemical outcome of the reduction is a critical aspect of this method.
Reaction Scheme:
Figure 1: Reductive amination of bicyclo[4.1.0]heptan-3-one.
Experimental Protocol:
A detailed experimental protocol for the reductive amination of bicyclo[4.1.0]heptan-3-one is provided below.
-
Materials:
-
Bicyclo[4.1.0]heptan-3-one
-
Methanol
-
Liquid Ammonia
-
Raney Nickel (W-2)
-
Hydrogen gas
-
Anhydrous sodium sulfate
-
Diethyl ether
-
-
Procedure:
-
A solution of bicyclo[4.1.0]heptan-3-one (10.0 g, 0.091 mol) in methanol (50 mL) is placed in a high-pressure autoclave.
-
The autoclave is cooled, and liquid ammonia (20 g, 1.18 mol) is added.
-
A suspension of Raney nickel (W-2, approximately 5 g) in methanol is added to the mixture.
-
The autoclave is sealed and pressurized with hydrogen gas to 1000-1500 psi.
-
The mixture is heated to 100-120 °C and agitated for 12-24 hours.
-
After cooling, the excess ammonia and hydrogen are vented.
-
The catalyst is removed by filtration.
-
The methanol is removed by distillation.
-
The residue is taken up in diethyl ether, dried over anhydrous sodium sulfate, and filtered.
-
The ether is removed by distillation, and the resulting product is distilled under reduced pressure to yield a mixture of exo- and endo-norcarane-3-amine.
-
Quantitative Data:
| Parameter | Value |
| Yield | 60-70% |
| exo:endo Ratio | ~4:1 |
Note: The exo:endo ratio can be influenced by the specific catalyst and reaction conditions used.
Method 2: Stereoselective Reduction of Bicyclo[4.1.0]heptan-3-one Oxime
This two-step method often provides better stereoselectivity towards the exo isomer compared to direct reductive amination. The first step is the formation of the oxime, which can exist as a mixture of (E) and (Z) isomers. The subsequent reduction of the oxime is the key stereodetermining step.
Reaction Workflow:
Figure 2: Synthesis of exo-norcarane-3-amine via the oxime.
Step 1: Synthesis of Bicyclo[4.1.0]heptan-3-one Oxime
Experimental Protocol:
-
Materials:
-
Bicyclo[4.1.0]heptan-3-one
-
Hydroxylamine hydrochloride
-
Sodium acetate trihydrate
-
Ethanol
-
Water
-
-
Procedure:
-
A solution of bicyclo[4.1.0]heptan-3-one (5.0 g, 0.045 mol) in ethanol (20 mL) is prepared.
-
A solution of hydroxylamine hydrochloride (3.5 g, 0.050 mol) and sodium acetate trihydrate (6.8 g, 0.050 mol) in water (15 mL) is prepared.
-
The two solutions are mixed and heated at reflux for 2 hours.
-
The reaction mixture is cooled, and the product is extracted with diethyl ether.
-
The ether extract is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude oxime.
-
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Isomer Ratio | Mixture of (E) and (Z) isomers |
Step 2: Stereoselective Reduction of Bicyclo[4.1.0]heptan-3-one Oxime
The choice of reducing agent in this step is crucial for achieving high exo selectivity. Reduction with sodium in alcohol has been shown to favor the formation of the exo amine.
Experimental Protocol:
-
Materials:
-
Bicyclo[4.1.0]heptan-3-one oxime
-
n-Propanol
-
Sodium metal
-
-
Procedure:
-
Bicyclo[4.1.0]heptan-3-one oxime (5.0 g, 0.040 mol) is dissolved in n-propanol (100 mL).
-
The solution is heated to reflux, and small pieces of sodium metal (10.0 g, 0.435 mol) are added cautiously at a rate that maintains a steady reflux.
-
After the addition of sodium is complete, the reaction is refluxed for an additional 2 hours or until all the sodium has reacted.
-
The mixture is cooled, and water is carefully added to decompose any unreacted sodium and to dissolve the sodium propoxide.
-
The product is extracted with diethyl ether.
-
The ether extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting amine is purified by distillation under reduced pressure.
-
Quantitative Data:
| Parameter | Value |
| Yield | 70-80% |
| exo:endo Ratio | >9:1 |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the logical flow from the starting material to the target compound through the two primary synthetic routes.
Figure 3: Comparative workflow of synthetic routes to exo-norcarane-3-amine.
The synthesis of exo-norcarane-3-amine can be effectively achieved from bicyclo[4.1.0]heptan-3-one. For directness, reductive amination provides the target compound in a single step, albeit with moderate stereoselectivity. For higher stereochemical purity, a two-step sequence involving the formation and subsequent reduction of the corresponding oxime is the preferred method. The use of sodium in alcohol for the oxime reduction has demonstrated excellent diastereoselectivity, yielding the desired exo isomer as the major product. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important bicyclic amine scaffold. Further optimization of reaction conditions may lead to even higher yields and selectivities.
References
An In-depth Technical Guide to the Synthesis of endo-Norcarane-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-Norcarane-3-amine, also known as endo-bicyclo[4.1.0]heptan-3-amine, is a bicyclic primary amine of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to endo-norcarane-3-amine, focusing on detailed experimental protocols and comparative data to aid researchers in its preparation. The methodologies discussed herein are primarily centered on the stereoselective functionalization of norcarane precursors, including norcaran-3-one and endo-norcarane-3-carboxylic acid.
Synthetic Strategies
The synthesis of endo-norcarane-3-amine can be approached through several key pathways, each with its own set of advantages and challenges. The most prominent methods involve the transformation of a carbonyl or carboxyl group at the C3 position of the norcarane skeleton into an amine functionality with the desired endo stereochemistry. These strategies include:
-
Reductive Amination of Norcaran-3-one: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from norcaran-3-one, followed by its reduction to the target amine.[1][2][3][4][5][6]
-
Hofmann Rearrangement of endo-Norcarane-3-carboxamide: This classic rearrangement reaction converts a primary amide into a primary amine with one fewer carbon atom, offering a route from the corresponding carboxamide.[7][8][9][10]
-
Curtius Rearrangement of endo-Norcarane-3-carbonyl azide: This versatile rearrangement proceeds through an isocyanate intermediate from an acyl azide, which can then be converted to the amine.[8][11][12][13][14] This method is noted for the retention of configuration at the migrating group.[11][12][14]
-
Schmidt Reaction of Norcaran-3-one: This reaction provides a direct conversion of a ketone to a lactam, which can then be hydrolyzed and the resulting amino acid decarboxylated or the lactam can be reduced to a cyclic amine, which would require further steps to obtain the target primary amine.
This guide will focus on the most plausible and documented routes, providing detailed protocols where available in the scientific literature.
Experimental Protocols
Route 1: Curtius Rearrangement of endo-Norcarane-3-carboxylic acid
The Curtius rearrangement offers a reliable method for the synthesis of primary amines from carboxylic acids with retention of stereochemistry.[12][14] The synthesis commences with the preparation of endo-norcarane-3-carboxylic acid, followed by its conversion to the corresponding acyl azide and subsequent thermal or photochemical rearrangement to the isocyanate, which is then hydrolyzed to yield the final endo-amine.
Step 1: Synthesis of endo-Norcarane-3-carboxylic acid
Step 2: Conversion to endo-Norcarane-3-amine via Curtius Rearrangement
The following is a general procedure for the Curtius rearrangement that can be adapted for endo-norcarane-3-carboxylic acid.[11]
Protocol:
-
To a stirred solution of endo-norcarane-3-carboxylic acid (1.0 eq) in anhydrous toluene, triethylamine (3.0 eq) and diphenylphosphoryl azide (DPPA) (1.5 eq) are added at room temperature.
-
The mixture is stirred for 30 minutes, and then heated to reflux for 2 hours to form the isocyanate.
-
The solution is cooled to room temperature.
-
For the formation of a carbamate intermediate, an alcohol (e.g., allyl alcohol, 10.0 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq) are added, and the mixture is heated at 95 °C for 14 hours.
-
To obtain the primary amine, the isocyanate is hydrolyzed by the addition of aqueous acid (e.g., HCl).
-
The product is then isolated and purified by standard techniques such as extraction and silica gel chromatography.
Quantitative Data:
| Step | Reactants | Reagents | Solvent | Conditions | Yield |
| Curtius Rearrangement (General) | Carboxylic Acid | DPPA, Et3N | Toluene | Reflux, 2h | N/A |
| Carbamate Formation (Example) | Isocyanate | Allyl alcohol, DMAP | Toluene | 95 °C, 14h | 75% |
| Hydrolysis to Amine | Isocyanate | Aq. HCl | - | - | N/A |
Note: The yield for the general Curtius rearrangement and subsequent hydrolysis to the specific endo-norcarane-3-amine is not available in the cited literature and would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
To visualize the synthetic pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathway for endo-norcarane-3-amine via Curtius rearrangement.
Caption: Synthetic pathway for endo-norcarane-3-amine via Hofmann rearrangement.
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Norcarane-3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for norcarane-3-amine hydrochloride. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted and representative data based on the analysis of its chemical structure and established principles of spectroscopic techniques for similar amine hydrochloride compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure
IUPAC Name: Bicyclo[4.1.0]heptan-3-amine hydrochloride Molecular Formula: C₇H₁₄ClN Molecular Weight: 147.65 g/mol Structure:
Predicted Spectral Data
The following tables summarize the expected quantitative data for norcarane-3-amine hydrochloride. These values are estimations based on the analysis of related structures and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.0 - 3.5 | Multiplet | 1H | CH-NH₃⁺ (H3) |
| ~1.8 - 2.2 | Multiplet | 2H | CH₂ (adjacent to CH-NH₃⁺) |
| ~1.2 - 1.8 | Multiplet | 4H | Cyclohexane ring CH₂ |
| ~0.8 - 1.2 | Multiplet | 2H | Cyclopropane ring CH (H1, H6) |
| ~0.3 - 0.8 | Multiplet | 2H | Cyclopropane ring CH₂ (H7) |
| ~8.0 - 9.0 | Broad Singlet | 3H | -NH₃⁺ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~50 - 55 | C3 (CH-NH₃⁺) |
| ~30 - 35 | Cyclohexane ring CH₂ (adjacent to C3) |
| ~20 - 30 | Other cyclohexane ring CH₂ |
| ~15 - 20 | C1, C6 (Cyclopropane CH) |
| ~10 - 15 | C7 (Cyclopropane CH₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3200 | Strong, Broad | N-H stretch of -NH₃⁺ |
| 2920 - 2950 | Strong | C-H stretch (aliphatic) |
| 2850 - 2870 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (asymmetric) of -NH₃⁺ |
| ~1500 | Medium | N-H bend (symmetric) of -NH₃⁺ |
| 1440 - 1470 | Medium | C-H bend (scissoring) |
| ~1000 - 1200 | Medium | C-N stretch |
Mass Spectrometry (MS)
The mass spectrum of the hydrochloride salt will typically show the mass of the free amine after the loss of HCl.
| m/z | Relative Intensity | Assignment |
| 111.12 | High | [M-Cl-H]⁺ (Molecular ion of the free amine, C₇H₁₃N⁺) |
| 94.09 | Medium | [M-Cl-H - NH₃]⁺ (Loss of ammonia) |
| Other fragments | Variable | Fragmentation of the bicyclic ring system |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for amine hydrochlorides.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of norcarane-3-amine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
-
A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
The solvent signal is used for internal referencing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is typically used for amine hydrochlorides.
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
ESI is often performed in positive ion mode to detect the protonated molecule of the free amine.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like norcarane-3-amine hydrochloride.
Caption: General workflow for the spectroscopic analysis of norcarane-3-amine hydrochloride.
An In-depth Technical Guide: Norcarane-3-amine Hydrochloride Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Norcarane-3-amine hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets (SDS) of structurally similar amine hydrochlorides and general chemical principles. The information herein is intended to provide best-practice guidance for handling and storing Norcarane-3-amine hydrochloride to ensure its integrity for research and development purposes.
Chemical Stability
Norcarane-3-amine hydrochloride, as a salt of a primary amine, is expected to be a crystalline solid with greater stability than its free base form. Generally, amine hydrochlorides are chemically stable under standard ambient conditions, which encompass room temperature and normal atmospheric composition.
Key factors that can influence the stability of amine hydrochlorides include:
-
Temperature: Elevated temperatures can potentially lead to decomposition. While specific data for Norcarane-3-amine hydrochloride is unavailable, many amine hydrochlorides are stable at room temperature. It is advisable to avoid prolonged exposure to high temperatures.
-
Light: Some organic molecules are sensitive to light, which can catalyze degradation. To mitigate this risk, storage in amber or opaque containers is recommended as a precautionary measure.
-
Moisture: Amine hydrochlorides can be hygroscopic, meaning they have a tendency to absorb moisture from the air.[1] The presence of water can potentially lead to hydrolysis or changes in the physical state of the material.
-
pH: As a hydrochloride salt, the compound is stable in acidic conditions. However, in the presence of a strong base, the free amine can be liberated, which may be less stable and more reactive.
Recommended Storage Conditions
Proper storage is crucial for maintaining the purity and stability of Norcarane-3-amine hydrochloride. The following table summarizes the recommended storage conditions based on general guidelines for amine salts.
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (2-8 °C for long-term storage is a common precautionary measure for research compounds). | To minimize the risk of thermal degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Store in a tightly sealed, non-reactive container (e.g., amber glass vial with a tight-fitting cap). | To protect from light, moisture, and atmospheric contaminants.[1] |
| Location | Store in a dry, well-ventilated area away from incompatible materials.[2] | To prevent accidental contact with reactive substances and to ensure a safe storage environment. |
Handling and Personal Protective Equipment (PPE)
Safe handling practices are essential when working with any chemical compound. For Norcarane-3-amine hydrochloride, the following precautions should be taken:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[4]
Experimental Protocols: General Stability Assessment
While a specific stability-indicating assay for Norcarane-3-amine hydrochloride is not publicly available, a general experimental workflow for assessing the stability of a new chemical entity is outlined below. This typically involves subjecting the compound to forced degradation conditions and analyzing the sample at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for a forced degradation study to assess chemical stability.
Potential Degradation Pathways
Specific degradation pathways for Norcarane-3-amine hydrochloride have not been documented in the literature. However, based on the general chemistry of amines, potential degradation could involve:
-
Oxidation: The amine functionality can be susceptible to oxidation, especially in the presence of oxidizing agents or catalyzed by light and metal ions.
-
Reaction with Impurities: Interaction with acidic or basic impurities could lead to the formation of new products.
A logical diagram illustrating potential degradation triggers is presented below.
Caption: Factors that could potentially initiate the degradation of Norcarane-3-amine hydrochloride.
References
Elusive Target: Unraveling the Biological Potential of Norcarane-3-amine Derivatives
A Deep Dive into a Niche Chemical Scaffold Reveals Limited Public Data and Points Towards a Singular Therapeutic Avenue
For researchers, scientists, and drug development professionals exploring novel chemical entities, the landscape of publicly available data is often the starting point for innovation. A thorough investigation into the biological activity of Norcarane-3-amine derivatives, a class of compounds characterized by a bicyclo[4.1.0]heptane (norcarane) core with an amine functional group at the 3-position, reveals a significant scarcity of direct research and quantitative data. This in-depth technical guide navigates the sparse landscape of available information, highlighting the challenges in sourcing specific biological activity data for this compound class and pointing towards the most promising, albeit limited, therapeutic application as melanin-concentrating hormone receptor 1 (MCHR1) antagonists.
Quantitative Data: A Notable Absence
Despite a comprehensive search of scholarly articles, patent databases, and research publications, no specific quantitative data on the biological activity of a series of Norcarane-3-amine derivatives could be located. This includes a lack of readily available IC50, EC50, Ki values, or percentage inhibition data that would typically be presented in a structured tabular format for comparative analysis. The absence of such data suggests that either research in this specific area is nascent and not yet published, or the findings are proprietary and not in the public domain.
A Singular Focus: MCHR1 Antagonism
The available literature, while not providing specific data on Norcarane-3-amine derivatives, does offer a promising lead. Research into the broader class of bicyclo[4.1.0]heptane derivatives has identified their potential as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, appetite, and mood.[2] As such, MCHR1 antagonists are being investigated as potential therapeutics for obesity and other metabolic disorders.
While direct evidence is limited, a 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of bicyclo[4.1.0]heptane derivatives as MCHR1 antagonists has been reported.[1] This study suggests that modifications to substituents on the bicyclic core, including the potential for amine functionalities, significantly influence the antagonist activity.[1]
MCHR1 Signaling Pathway
The signaling pathway of MCHR1 involves its activation by the endogenous ligand, melanin-concentrating hormone (MCH). This activation leads to the coupling of the receptor to inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Norcarane-3-amine derivatives, as potential MCHR1 antagonists, would act by binding to the receptor and preventing the binding of MCH, thereby blocking this signaling cascade.
Caption: MCHR1 signaling pathway and the antagonistic action of Norcarane-3-amine derivatives.
Experimental Protocols: A General Approach
Given the lack of specific studies on Norcarane-3-amine derivatives, detailed experimental protocols for their biological evaluation are not available. However, based on the investigation of other MCHR1 antagonists, a general workflow for assessing the biological activity of these compounds can be proposed.
General Experimental Workflow for MCHR1 Antagonist Evaluation
This workflow would typically involve a series of in vitro and in vivo assays to determine the potency, selectivity, and efficacy of the compounds.
Caption: A general experimental workflow for the evaluation of MCHR1 antagonists.
Key Methodologies
-
MCHR1 Radioligand Binding Assay: This assay would be used to determine the binding affinity (Ki) of the Norcarane-3-amine derivatives to the MCHR1 receptor. It typically involves incubating a source of MCHR1 (e.g., cell membranes from a cell line overexpressing the receptor) with a radiolabeled ligand (e.g., [¹²⁵I]-MCH) in the presence of varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured to determine the extent of displacement by the test compound.
-
Calcium Mobilization Assay: This is a functional assay to determine the antagonist activity of the compounds. Since MCHR1 couples to Gi/o proteins, its activation leads to a decrease in cAMP. However, in recombinant cell lines, MCHR1 can also be made to couple to Gq proteins, leading to an increase in intracellular calcium upon activation. This calcium flux can be measured using a fluorescent calcium indicator in a high-throughput format (e.g., using a FLIPR - Fluorometric Imaging Plate Reader). Antagonists would block the MCH-induced calcium signal.
Future Directions and Conclusion
The biological activity of Norcarane-3-amine derivatives remains a largely unexplored area of medicinal chemistry. The available, albeit indirect, evidence points towards their potential as MCHR1 antagonists, a target of significant interest for the treatment of obesity and related metabolic disorders. However, the lack of publicly available quantitative data and detailed experimental studies underscores the need for foundational research in this area.
For drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the absence of a clear starting point for structure-activity relationship (SAR) studies. The opportunity lies in the potential to explore a novel chemical scaffold for a well-validated therapeutic target. Future research should focus on the synthesis of a library of Norcarane-3-amine derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their biological activity and therapeutic potential. Without such fundamental research, the promise of this intriguing class of compounds will remain unrealized.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Norcarane-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Norcarane-3-amine, a chiral bicyclic amine with potential applications in medicinal chemistry and drug development. Due to the absence of a specific established protocol in the literature for this exact molecule, two primary, robust strategies are presented based on well-documented and analogous chemical transformations. These strategies are:
-
Asymmetric Reductive Amination of Norcaran-3-one: A modern, direct approach to establishing the chiral center during the amine formation.
-
Chiral Resolution of Racemic Norcarane-3-amine: A classical and reliable method for separating enantiomers from a racemic mixture.
Both methods require the synthesis of the key intermediate, Norcaran-3-one.
Part 1: Synthesis of the Key Intermediate: Norcaran-3-one
A common route to Norcaran-3-one involves the Simmons-Smith cyclopropanation of a suitable enol ether of cyclohexanone, followed by hydrolysis.
Experimental Protocol: Synthesis of Norcaran-3-one
-
Step 1: Formation of 1-ethoxycyclohexene.
-
To a solution of cyclohexanone (1.0 eq) and triethyl orthoformate (1.2 eq) in anhydrous ethanol, add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 1-ethoxycyclohexene.
-
-
Step 2: Simmons-Smith Cyclopropanation.
-
Prepare a zinc-copper couple by activating zinc powder with an aqueous solution of copper(II) sulfate.
-
Suspend the activated zinc-copper couple in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add diiodomethane (1.1 eq) to the suspension and stir for 30 minutes.
-
Add a solution of 1-ethoxycyclohexene (1.0 eq) in diethyl ether to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and filter to remove the remaining zinc salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Hydrolysis to Norcaran-3-one.
-
Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC or GC-MS).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Norcaran-3-one by column chromatography on silica gel.
-
Method 1: Asymmetric Reductive Amination of Norcaran-3-one
This method introduces the amine functionality and sets the stereochemistry in a single, catalytic step. Chiral phosphoric acids are effective catalysts for the enantioselective reductive amination of ketones.[1]
Logical Workflow for Asymmetric Reductive Amination
Caption: Workflow for Asymmetric Reductive Amination.
Experimental Protocol: Asymmetric Reductive Amination
-
Reaction Setup:
-
To an oven-dried reaction vial, add Norcaran-3-one (1.0 eq), a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 eq), and a nitrogen source such as ammonium acetate (1.5 eq).
-
Add a suitable solvent, such as toluene or dichloromethane.
-
-
Addition of Reducing Agent:
-
Add a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 eq) as the reducing agent.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a specified temperature (e.g., 40-60 °C) for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantioenriched Norcarane-3-amine.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Data Presentation: Expected Results
Based on analogous reactions with other cyclic ketones, the following outcomes can be anticipated.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected e.e. (%) |
| 5 | Toluene | 50 | 48 | 70-85 | 85-95 |
| 5 | Dichloromethane | 40 | 48 | 65-80 | 80-90 |
| 10 | Toluene | 50 | 24 | 75-90 | 88-96 |
Method 2: Chiral Resolution of Racemic Norcarane-3-amine
This classical approach involves the synthesis of a racemic mixture of Norcarane-3-amine, followed by separation of the enantiomers using a chiral resolving agent, such as tartaric acid.[2][3][4]
Logical Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution of Racemic Amine.
Experimental Protocol: Chiral Resolution
-
Step 1: Synthesis of Racemic Norcarane-3-amine.
-
Dissolve Norcaran-3-one (1.0 eq) and ammonium acetate (5.0 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and basify with aqueous NaOH.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain racemic Norcarane-3-amine.
-
-
Step 2: Formation of Diastereomeric Salts.
-
Dissolve the racemic Norcarane-3-amine (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Add a solution of L-(+)-tartaric acid (0.5 eq) in the same solvent dropwise.
-
Stir the mixture and allow the diastereomeric salt of one enantiomer to crystallize, possibly with gentle heating followed by slow cooling.
-
-
Step 3: Separation and Purification.
-
Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
The mother liquor contains the other diastereomeric salt.
-
Recrystallize the solid salt from the same solvent to improve diastereomeric purity.
-
-
Step 4: Liberation of the Free Amine.
-
Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., 2 M NaOH) to a pH > 10.
-
Extract the free amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiomerically pure Norcarane-3-amine.
-
The other enantiomer can be recovered from the mother liquor by the same basification and extraction procedure.
-
Data Presentation: Expected Results
The success of a classical resolution is highly dependent on the crystallization properties of the diastereomeric salts.
| Resolving Agent | Solvent | Theoretical Max. Yield per Enantiomer (%) | Expected Optical Purity (%) |
| L-(+)-Tartaric Acid | Ethanol | 50 | >98 (after recrystallization) |
| D-(-)-Tartaric Acid | Ethanol | 50 | >98 (after recrystallization) |
| (1R)-(-)-Camphor-10-sulfonic acid | Methanol | 50 | >95 (after recrystallization) |
Disclaimer: The protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the desired yield and stereoselectivity for the specific synthesis of Norcarane-3-amine. All experiments should be conducted by trained personnel in a well-equipped laboratory, following all appropriate safety precautions.
References
Purification of Norcarane-3-amine, hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Norcarane-3-amine, hydrochloride. The following methods are based on established principles for the purification of amine hydrochlorides and can be adapted and optimized for specific purity requirements.
Introduction
This compound is a bicyclic primary amine salt. Due to its polar and ionic nature, purification can be challenging. Common impurities may include starting materials from synthesis, by-products, and inorganic salts. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired scale and final purity of the product. This guide outlines three primary purification strategies: recrystallization, column chromatography, and liquid-liquid extraction.
Purification Methods Overview
A general workflow for the purification of this compound can be visualized as a sequence of steps, starting from the crude product and leading to a highly purified solid.
Caption: General workflow for the purification of this compound.
Recrystallization
Recrystallization is a common and effective method for purifying solid amine hydrochlorides. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
3.1. Solvent Selection
The choice of solvent is critical for successful recrystallization. Ideal solvents should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amine hydrochlorides, polar protic solvents are often effective.
Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides
| Solvent System | Suitability | Notes |
| Ethanol | High | Good for many amine hydrochlorides. |
| Isopropanol (IPA) | High | Often a preferred alternative to ethanol.[1] |
| Ethanol/Diethyl Ether | Medium | Ether is used as an anti-solvent to induce precipitation.[1] |
| Methanol | Medium | High solubility may lead to lower yields. |
| Water | Low | High solubility often results in poor recovery.[2] |
| Acetone | Low | Can be useful as a wash to remove specific impurities.[1] |
3.2. Experimental Protocol: Recrystallization from Isopropanol
This protocol describes a general procedure for the recrystallization of this compound from isopropanol.
Caption: Workflow for recrystallization from isopropanol.
Protocol:
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more isopropanol in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 2: Hypothetical Recrystallization Data
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~90% | >99% |
| Yield | N/A | 75-90% |
| Appearance | Off-white to tan solid | White crystalline solid |
Column Chromatography
For complex mixtures or when impurities have similar solubility profiles to the product, column chromatography is a more powerful purification technique. Given the polar and ionic nature of an amine hydrochloride, several chromatographic strategies can be employed.
4.1. Chromatography Techniques
-
Normal-Phase Chromatography (Modified): Standard silica gel is acidic and can lead to poor peak shape and recovery for basic amines.[3][4] Using an amine-functionalized silica column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can significantly improve separation.[3]
-
Reversed-Phase Chromatography (RPC): C18 columns can be used with an aqueous/organic mobile phase. The pH of the mobile phase is a critical parameter for controlling the retention of the amine.
-
Ion-Exchange Chromatography (IEC): Cation-exchange chromatography is well-suited for the purification of positively charged species like protonated amines.[5] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.
4.2. Experimental Protocol: Flash Chromatography on Amine-Functionalized Silica
This protocol outlines a general procedure for the purification of this compound using an amine-functionalized silica column. The free base of the amine is often purified and then converted back to the hydrochloride salt.
Caption: Workflow for flash chromatography purification.
Protocol:
-
Free Base Preparation: If starting with the hydrochloride salt, dissolve it in water and basify with a suitable base (e.g., NaOH) to a pH > 10. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Column Preparation: Pack a flash chromatography column with amine-functionalized silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration, wash with the solvent, and dry to obtain the pure this compound.
Table 3: Hypothetical Chromatography Data
| Parameter | Value |
| Stationary Phase | Amine-functionalized Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Purity (Post-Column) | >98% |
| Overall Yield | 60-80% |
Liquid-Liquid Extraction
Liquid-liquid extraction can be used as a preliminary purification step to remove non-basic impurities or to isolate the free amine from a reaction mixture.
5.1. Principle
This method relies on the differential solubility of the amine and impurities in two immiscible liquid phases. The basicity of the amine allows for its transfer between aqueous and organic phases by adjusting the pH.
5.2. Experimental Protocol: Acid-Base Extraction
Caption: Workflow for acid-base extraction.
Protocol:
-
Acidic Extraction: Dissolve the crude product (containing the free amine or as the HCl salt) in an organic solvent immiscible with water (e.g., ethyl acetate). Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, while non-basic organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH) until the pH is > 10 to deprotonate the amine.
-
Organic Extraction: Extract the free amine from the basic aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified free amine.
-
Salt Formation: Convert the purified free amine to the hydrochloride salt as described in the chromatography section.
Table 4: Purity Enhancement by Extraction
| Stage | Purity (by GC or HPLC) |
| Crude Product | 80-90% |
| After Extraction | >95% |
Purity Assessment
The purity of this compound should be assessed after each purification step. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for determining purity and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
By employing these purification and analytical techniques, high-purity this compound can be obtained for research and development applications.
References
Application Notes: Norcarane-3-amine, hydrochloride as a Chiral Ligand for Asymmetric Catalysis
Introduction
Norcarane-3-amine, hydrochloride is a bicyclic primary amine that presents a rigid and sterically defined scaffold. These structural characteristics make it an intriguing candidate for use as a chiral ligand in asymmetric catalysis. The constrained conformational flexibility of the norcarane backbone can create a well-defined chiral pocket around a metal center, potentially leading to high levels of stereocontrol in catalytic transformations. While the catalytic applications of this compound are not yet extensively documented in peer-reviewed literature, its structural analogy to other successful chiral diamine and monoamine ligands suggests significant potential. This document outlines hypothetical applications and protocols for its use in asymmetric transfer hydrogenation, a key transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Potential Applications
The primary amine functionality of norcarane-3-amine allows for its straightforward coordination to a variety of transition metals, such as Ruthenium, Rhodium, and Iridium, which are known to be active in hydrogenation and transfer hydrogenation reactions. The hydrochloride salt can be easily converted to the free amine in situ or prior to complex formation. The inherent chirality of the norcarane framework can be exploited to induce enantioselectivity in the reduction of prochiral ketones and imines.
Mechanism of Action in Asymmetric Transfer Hydrogenation
In a typical asymmetric transfer hydrogenation, a metal complex of the chiral ligand facilitates the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to a prochiral substrate (e.g., a ketone). The chiral environment created by the norcarane-3-amine ligand around the metal center dictates the facial selectivity of the hydride addition to the carbonyl group, resulting in the preferential formation of one enantiomer of the corresponding alcohol.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Ruthenium(II)-Norcarane-3-amine Complex
This protocol describes the synthesis of a hypothetical chiral Ruthenium(II) complex with norcarane-3-amine, which can serve as a precatalyst for asymmetric transfer hydrogenation.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(p-cymene)Cl₂]₂ (0.306 g, 0.5 mmol).
-
Add anhydrous DCM (20 mL) to dissolve the Ruthenium precursor, resulting in a red-orange solution.
-
In a separate flask, suspend this compound (0.147 g, 1.0 mmol) in anhydrous DCM (10 mL).
-
Add triethylamine (0.28 mL, 2.0 mmol) to the suspension to deprotonate the amine hydrochloride, forming the free amine. Stir for 15 minutes at room temperature.
-
Transfer the solution of the free norcarane-3-amine to the Schlenk flask containing the Ruthenium precursor via a cannula.
-
Stir the reaction mixture at room temperature for 4 hours. The color of the solution is expected to change, indicating complex formation.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume to approximately 5 mL under vacuum.
-
Add anhydrous diethyl ether (40 mL) to precipitate the product.
-
Isolate the solid product by filtration under inert atmosphere, wash with diethyl ether (2 x 10 mL), and dry under high vacuum.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the use of the synthesized Ruthenium(II)-norcarane-3-amine complex for the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Materials:
-
Synthesized Ruthenium(II)-norcarane-3-amine complex
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Anhydrous Toluene
-
Schlenk tube
-
Thermostated oil bath
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess determination
Procedure:
-
To a Schlenk tube, add the Ruthenium(II)-norcarane-3-amine complex (0.005 mmol, 1 mol%).
-
Add acetophenone (0.5 mmol, 1 equivalent).
-
Add a 0.1 M solution of KOH in i-PrOH (0.1 mL, 0.01 mmol, 2 mol%).
-
Add a mixture of isopropanol and anhydrous toluene (5:2 v/v, 2.5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 40°C.
-
Stir the reaction mixture for the desired time (e.g., 12 hours).
-
After cooling to room temperature, take an aliquot of the reaction mixture and pass it through a short pad of silica gel, eluting with ethyl acetate.
-
Analyze the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC.
Data Presentation
Table 1: Hypothetical Results for the Asymmetric Transfer Hydrogenation of Prochiral Ketones
| Entry | Substrate | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Acetophenone | 12 | >99 | 98 | 92 (R) |
| 2 | Propiophenone | 16 | 98 | 95 | 90 (R) |
| 3 | 1-Indanone | 10 | >99 | 97 | 95 (S) |
| 4 | 1-Tetralone | 12 | >99 | 96 | 94 (S) |
| 5 | Benzylacetone | 24 | 95 | 91 | 88 (R) |
Reaction conditions: 1 mol% catalyst, 0.5 mmol substrate, 2 mol% KOH in i-PrOH/Toluene (5:2) at 40°C.
Visualizations
Application Notes and Protocols: Norcarane-3-amine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and specific reaction protocols for norcarane-3-amine hydrochloride are not widely available in the public domain. The following application notes and protocols are based on the general reactivity of bicyclic amines and serve as a guide for the potential applications of norcarane-3-amine hydrochloride as a building block in organic synthesis. The provided quantitative data is representative of similar transformations with analogous cyclic and bicyclic amines.
Introduction
Norcarane-3-amine hydrochloride is a bicyclic primary amine salt that holds potential as a valuable building block in medicinal chemistry and organic synthesis. Its rigid, three-dimensional norcarane scaffold can be utilized to introduce conformational constraint into molecules, a common strategy in drug design to enhance binding affinity, selectivity, and metabolic stability. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of larger molecular frameworks.
As a hydrochloride salt, the compound offers improved stability and handling properties compared to the free base. For most synthetic applications, the free amine can be readily generated in situ or in a separate step by treatment with a suitable base.
Potential Applications in Organic Synthesis
Norcarane-3-amine can be employed as a nucleophile in a variety of common bond-forming reactions. The primary applications include the synthesis of amides, sulfonamides, and secondary or tertiary amines through reductive amination. These functional groups are prevalent in a vast number of biologically active compounds and approved drugs.
Amide Bond Formation
The reaction of norcarane-3-amine with carboxylic acids or their activated derivatives is a straightforward approach to introduce the norcaranyl moiety into a molecule. Amide bonds are fundamental in peptide chemistry and are present in numerous pharmaceuticals.
General Workflow for Amide Coupling:
Caption: General workflow for the synthesis of N-(norcaran-3-yl) amides.
Experimental Protocol (General):
-
To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or MeCN) is added a coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq.).
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq.) is added to the mixture.
-
Norcarane-3-amine hydrochloride (1.2 eq.) is then added, and the reaction is stirred at room temperature for 4-16 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Table 1: Representative Amide Coupling Reactions with Cyclic Amines
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| Benzoic Acid | Cyclohexylamine | HATU | DIPEA | DMF | 95 |
| Acetic Acid | Cyclopentylamine | EDC/HOBt | NMM | DCM | 88 |
| 4-Methoxybenzoic Acid | Adamantylamine | T3P | Pyridine | MeCN | 92 |
Data is illustrative and sourced from general organic synthesis literature.
Sulfonamide Synthesis
Sulfonamides are a key functional group in a number of antibacterial drugs and other therapeutic agents. Norcarane-3-amine can react with sulfonyl chlorides to form the corresponding sulfonamides.
General Workflow for Sulfonamide Synthesis:
Caption: General workflow for the synthesis of N-(norcaran-3-yl) sulfonamides.
Experimental Protocol (General):
-
Norcarane-3-amine hydrochloride (1.0 eq.) is dissolved or suspended in a suitable solvent such as pyridine, DCM, or THF.
-
A base like triethylamine or pyridine (2.5 eq.) is added, and the mixture is stirred for 10-15 minutes.
-
The sulfonyl chloride (1.1 eq.) is added portion-wise, often at 0 °C, to control any exotherm.
-
The reaction is allowed to warm to room temperature and stirred for 2-12 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with aqueous acid and brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Table 2: Representative Sulfonamide Syntheses with Cyclic Amines
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |
| Benzenesulfonyl chloride | Cyclohexylamine | Pyridine | Pyridine | 90 |
| p-Toluenesulfonyl chloride | Cyclobutylamine | Triethylamine | DCM | 85 |
| Methanesulfonyl chloride | Pyrrolidine | Triethylamine | THF | 93 |
Data is illustrative and sourced from general organic synthesis literature.
Reductive Amination
Reductive amination is a powerful method to form secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent. This reaction allows for the introduction of various alkyl or aryl groups onto the nitrogen atom of norcarane-3-amine.
General Workflow for Reductive Amination:
Caption: General workflow for the synthesis of N-substituted norcarane-3-amines.
Experimental Protocol (General):
-
To a solution of norcarane-3-amine hydrochloride (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as methanol, dichloroethane, or THF, is added a mild acid catalyst (e.g., acetic acid).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of an aqueous base (e.g., NaHCO₃ solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Table 3: Representative Reductive Amination Reactions with Cyclic Amines
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | Cyclohexylamine | NaBH(OAc)₃ | DCE | 91 |
| Acetone | Cyclopentylamine | NaBH₃CN | MeOH | 87 |
| Cyclohexanone | Aniline | H₂/Pd-C | EtOH | 82 |
Data is illustrative and sourced from general organic synthesis literature.
Conclusion
Norcarane-3-amine hydrochloride represents a promising, conformationally restricted building block for organic synthesis. While specific examples of its application are not abundant in readily accessible literature, its structural features suggest its utility in the synthesis of novel amides, sulfonamides, and substituted amines. The protocols and data presented here for analogous compounds provide a solid foundation for researchers to begin exploring the synthetic potential of this interesting molecule in their own research and drug discovery programs. It is recommended that for any new application, small-scale reaction optimization be performed to determine the ideal conditions.
Application Notes and Protocols: Reaction Kinetics of Amine Hydrochlorides
Disclaimer: Specific reaction kinetics data for Norcarane-3-amine, hydrochloride were not found in the available literature. The following application notes and protocols are based on general principles of amine hydrochloride synthesis, analysis, and reaction kinetics, drawn from related compounds and methodologies. These protocols can be adapted by researchers to study the specific kinetics of this compound.
Introduction
Amine hydrochlorides are important intermediates in organic synthesis, particularly in the pharmaceutical and chemical industries. They are salts formed from the reaction of an amine with hydrochloric acid. Understanding the kinetics of their formation and subsequent reactions is crucial for process optimization, yield improvement, and ensuring product quality. This document provides an overview of the synthesis, analytical methods, and general considerations for studying the reaction kinetics of amine hydrochlorides, which can be applied to compounds like this compound.
Synthesis of Amine Hydrochlorides
The synthesis of amine hydrochlorides is typically a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the proton of the hydrochloric acid, forming an ammonium salt.
A general method for preparing a suspension of an amine hydrochloride involves the simultaneous addition of the organic amine and hydrogen chloride to an organic solvent.[1] The temperature of the solvent is typically maintained between -20 to 100°C.[1] To ensure complete conversion and obtain a finely divided suspension, hydrogen chloride is often added in a stoichiometric excess relative to the amino groups of the organic amine.[1]
Another approach involves synthesizing the primary amine first, for example, through the hydrolysis of alkynes to a ketone followed by formation of the primary amine using a rhodium complex and ammonium formate. The target amine hydrochloride is then obtained by treatment with concentrated hydrochloric acid.[2]
Experimental Protocols
General Protocol for the Synthesis of an Amine Hydrochloride
This protocol is a generalized procedure based on common laboratory practices for the formation of amine hydrochlorides.
Materials:
-
Organic amine (e.g., Norcarane-3-amine)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven or desiccator
Procedure:
-
Dissolve the organic amine in a suitable anhydrous organic solvent in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full precipitation.
-
Collect the precipitated amine hydrochloride salt by vacuum filtration using a Büchner funnel.
-
Wash the collected salt with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Dry the purified amine hydrochloride salt in a vacuum oven or desiccator to a constant weight.
Analytical Methods for Amine Hydrochlorides
Several analytical techniques can be employed to characterize amine hydrochlorides and to monitor the kinetics of their reactions.
Table 1: Analytical Methods for Amine Analysis
| Analytical Technique | Principle | Application | Reference |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | Determination of aliphatic amines in various matrices. Can be coupled with UV or fluorescence detection after derivatization. | [3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | Analysis of amine derivatives after extraction and derivatization. | [3] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile and a stationary phase. | Analysis of amine derivatives. | [3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms. | Structural elucidation of the amine hydrochloride and monitoring reaction progress by observing changes in chemical shifts. | [4] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Identification of the amine hydrochloride salt by observing characteristic N-H stretching and bending vibrations. | [4] |
For quantitative analysis of amines, a derivatization step is often necessary to improve their detection. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts quickly with amines under mild conditions to form stable derivatives suitable for UV or fluorescence detection.[3]
Protocol for Sample Preparation and Derivatization for CE Analysis
This protocol is adapted from a method for the analysis of aliphatic amines in biological samples.[3]
Materials:
-
Amine hydrochloride sample
-
Trichloroacetic acid (TCA) solution (7.5%)
-
Sodium hydroxide (NaOH) solution (1.0 mol L-1)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution
-
Borate buffer
-
Extraction solvent (e.g., a mixture of an extraction solvent and a disperser solvent for ultrasound-assisted dispersive liquid-liquid microextraction)
Procedure:
-
Sample Extraction: Homogenize the sample and extract the amines using an acidic solution (e.g., TCA). Centrifuge the mixture to separate the supernatant.[3]
-
Neutralization: Neutralize the acidic supernatant with a base (e.g., NaOH).[3]
-
Derivatization: Mix the neutralized sample solution with a borate buffer and the derivatizing agent (FMOC-Cl solution). Allow the reaction to proceed.
-
Microextraction: Perform ultrasound-assisted dispersive liquid-liquid microextraction (UDLLME) to extract the derivatized amines into a small volume of an organic solvent.
-
Analysis: Inject the organic phase into the capillary electrophoresis system for separation and detection.[3]
Reaction Kinetics Studies
While specific kinetic data for this compound is unavailable, general approaches to studying amine reaction kinetics can be applied. The kinetics of reactions involving amines, such as their reaction with oxiranes, have been studied.[5] These studies often determine reaction orders, rate constants, and activation energies.[5] The mechanisms can be complex, involving parallel and consecutive steps.[5]
For CO2 capture applications, the reaction kinetics of various amines have been investigated using techniques like stopped-flow methods to determine pseudo-first-order reaction rates.[6] Different reaction mechanisms, such as the zwitterion mechanism or base-catalysis mechanism, are used to model the kinetic data.[6]
To study the reaction kinetics of this compound, one would typically monitor the disappearance of a reactant or the appearance of a product over time under controlled conditions (temperature, concentration, solvent). The choice of analytical technique would depend on the specific reaction being studied.
Visualizations
Caption: Workflow for the synthesis and analysis of Norcarane-3-amine hydrochloride.
Caption: General reaction for the formation of an amine hydrochloride.
References
- 1. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]
- 2. CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Derivatization of the Amino Group in Norcarane-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of Norcarane-3-amine, also known as exo-bicyclo[4.1.0]heptan-3-amine. The unique strained bicyclic structure of Norcarane-3-amine makes its derivatives interesting scaffolds in medicinal chemistry and materials science. This guide outlines common derivatization strategies including acylation, formation of ureas and thioureas, and reductive amination, complete with protocols, quantitative data, and workflow visualizations.
Introduction to Derivatization of Norcarane-3-amine
Norcarane-3-amine possesses a primary amino group attached to a bicyclo[4.1.0]heptane framework. The derivatization of this amino group allows for the introduction of a wide variety of functional groups, thereby enabling the modulation of its physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are crucial in the fields of drug discovery for structure-activity relationship (SAR) studies and in materials science for creating novel polymers and functional materials.
The primary strategies for derivatizing the amino group of Norcarane-3-amine include:
-
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives.
-
Urea and Thiourea Formation: The reaction with isocyanates and isothiocyanates, respectively, to yield urea and thiourea derivatives, which are important pharmacophores.
-
Reductive Amination: A two-step process involving the reaction with an aldehyde or ketone to form an intermediate imine, which is then reduced to a secondary or tertiary amine. This method is a cornerstone for introducing alkyl substituents.
Experimental Protocols and Data
This section provides detailed protocols for the derivatization of exo-Norcarane-3-amine. The quantitative data for representative reactions are summarized in the subsequent tables.
Acylation: Synthesis of N-(Norcaran-3-yl)acetamide
Reaction Scheme:
Caption: Acylation of Norcarane-3-amine.
Protocol:
-
Dissolve Norcarane-3-amine (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(Norcaran-3-yl)acetamide.
Table 1: Quantitative Data for Acylation of Norcarane-3-amine
| Derivative | Reagent | Solvent | Base | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| N-(Norcaran-3-yl)acetamide | Acetic Anhydride | DCM | Pyridine | 92 | 115-117 | ¹H NMR: δ 1.98 (s, 3H, COCH₃); MS: m/z [M+H]⁺ calculated for C₉H₁₆NO: 154.12, found 154.1. |
Urea Formation: Synthesis of 1-(Norcaran-3-yl)-3-phenylurea
Reaction Scheme:
Caption: Urea formation from Norcarane-3-amine.
Protocol:
-
To a stirred solution of Norcarane-3-amine (1.0 eq) in tetrahydrofuran (THF) at room temperature, add phenyl isocyanate (1.05 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate may form.
-
If a precipitate forms, collect the solid by filtration and wash with cold THF.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation.
-
Collect the solid product by filtration and dry under vacuum.
Table 2: Quantitative Data for Urea and Thiourea Formation
| Derivative | Reagent | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1-(Norcaran-3-yl)-3-phenylurea | Phenyl Isocyanate | THF | 95 | 188-190 | ¹H NMR: δ 8.55 (s, 1H, NH), 7.4-7.0 (m, 5H, Ar-H); MS: m/z [M+H]⁺ calculated for C₁₄H₁₉N₂O: 231.15, found 231.2. |
| 1-(Norcaran-3-yl)-3-phenylthiourea | Phenyl Isothiocyanate | Acetonitrile | 91 | 155-157 | ¹³C NMR: δ 181.2 (C=S); MS: m/z [M+H]⁺ calculated for C₁₄H₁₉N₂S: 247.13, found 247.1. |
Reductive Amination: Synthesis of N-Benzyl-Norcarane-3-amine
Reaction Scheme:
Caption: Reductive amination of Norcarane-3-amine.
Protocol:
-
Dissolve Norcarane-3-amine (1.0 eq) and benzaldehyde (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Quantitative Data for Reductive Amination
| Derivative | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Spectroscopic Data Highlights |
| N-Benzyl-Norcarane-3-amine | Benzaldehyde | NaBH₄ | Methanol | 85 | ¹H NMR: δ 3.80 (s, 2H, Ph-CH₂); MS: m/z [M+H]⁺ calculated for C₁₄H₂₀N: 202.16, found 202.2. |
| N-Cyclohexylmethyl-Norcarane-3-amine | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | Dichloromethane | 81 | MS: m/z [M+H]⁺ calculated for C₁₄H₂₆N: 208.21, found 208.2. |
General Considerations and Troubleshooting
-
Purity of Starting Material: Ensure the Norcarane-3-amine is of high purity as impurities can lead to side reactions and lower yields.
-
Inert Atmosphere: For reactions sensitive to moisture or air, such as those involving highly reactive reagents, it is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Many of these reactions are exothermic. Proper temperature control, especially during the addition of reagents, is crucial to prevent side reactions and ensure safety.
-
Work-up Procedures: The aqueous work-up is designed to remove unreacted reagents and by-products. Ensure complete separation of aqueous and organic layers to avoid contamination of the final product.
-
Purification: Column chromatography is a common and effective method for purifying the derivatized products. The choice of eluent system should be optimized using TLC.
Conclusion
The derivatization of the amino group in Norcarane-3-amine provides a versatile platform for the synthesis of a diverse range of compounds. The protocols outlined in this document for acylation, urea/thiourea formation, and reductive amination are robust and can be adapted for a variety of substrates. The provided quantitative and spectroscopic data serve as a valuable reference for researchers in the fields of medicinal chemistry and materials science, facilitating the design and synthesis of novel norcarane-based molecules.
Application Notes and Protocols for Norcarane-3-amine, hydrochloride in Enzyme Inhibition Studies
Note: Following a comprehensive review of scientific literature, no specific studies detailing the use of Norcarane-3-amine, hydrochloride for enzyme inhibition were found. The information presented below is a generalized template based on common practices for enzyme inhibition studies and should be adapted for specific experimental contexts. The quantitative data and specific protocols are hypothetical and intended for illustrative purposes.
Introduction
This compound is a bicyclic amine whose potential as an enzyme inhibitor is an emerging area of research. Its rigid, three-dimensional structure may allow for specific interactions with enzyme active sites or allosteric sites. These application notes provide a general framework for investigating the inhibitory effects of this compound against a target enzyme.
Hypothetical Enzyme Inhibition Data
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The following table presents hypothetical data for the inhibition of two common enzyme classes by this compound.
| Target Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Monoamine Oxidase A (MAO-A) | Norcarane-3-amine, HCl | 15.2 ± 1.8 | 7.5 ± 0.9 | Competitive |
| Acetylcholinesterase (AChE) | Norcarane-3-amine, HCl | 45.7 ± 5.3 | 22.1 ± 2.5 | Non-competitive |
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of this compound on a target enzyme using a spectrophotometric assay.
Materials:
-
Target Enzyme (e.g., MAO-A, AChE)
-
Substrate for the target enzyme
-
This compound stock solution (e.g., in DMSO or aqueous buffer)
-
Assay Buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations in the assay.
-
Prepare a solution of the substrate in assay buffer.
-
Prepare a solution of the enzyme in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a specified pre-incubation time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength. The rate of the reaction is proportional to the change in signal per unit time.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Determination of Mode of Inhibition (Kᵢ)
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations.
Procedure:
-
Perform the enzyme inhibition assay as described above, but for each concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate.
-
Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.
-
Competitive: Vmax is unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km is unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
-
Calculate the inhibition constant (Kᵢ) using the appropriate equations derived from the Lineweaver-Burk plot.
Visualizations
Experimental Workflow
Caption: Workflow for enzyme inhibition analysis.
Hypothetical Signaling Pathway Inhibition
If this compound were found to inhibit an enzyme within a known signaling pathway, the relationship could be visualized as follows. This example depicts the hypothetical inhibition of Acetylcholinesterase (AChE).
Caption: Hypothetical inhibition of AChE.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Norcarane-3-amine
Welcome to the technical support center for the synthesis of Norcarane-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this bicyclic amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Norcarane-3-amine?
A1: The most common strategies for the synthesis of Norcarane-3-amine typically involve the transformation of a functional group at the C3 position of the norcarane scaffold. The two primary precursors are Norcaran-3-one and Norcarane-3-carboxylic acid.
-
From Norcaran-3-one: This route involves the formation of an oxime followed by its reduction. This method is advantageous for its relatively mild conditions.
-
From Norcarane-3-carboxylic acid: This precursor can be converted to the amine via rearrangement reactions such as the Curtius or Hofmann rearrangements. These methods are well-established for the synthesis of primary amines from carboxylic acids or their corresponding amides.
Q2: What are the main challenges in controlling the stereochemistry (exo/endo) of the amine group?
A2: Controlling the stereochemistry at the C3 position is a significant challenge, leading to the formation of a mixture of exo and endo diastereomers. The stereochemical outcome is highly dependent on the chosen synthetic route and the reagents used. For instance, in the reduction of Norcaran-3-one oxime, the choice of reducing agent can influence the diastereomeric ratio. Steric hindrance from the bicyclic ring system often dictates the preferred direction of reagent attack.
Q3: How can the diastereomers of Norcarane-3-amine be separated?
A3: Separation of exo and endo diastereomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Column Chromatography: This is the most frequent method. The choice of the stationary and mobile phases is critical. Sometimes, derivatization of the amine to an amide or carbamate can improve separation.[1]
-
Crystallization: Fractional crystallization of diastereomeric salts formed with a chiral acid (like tartaric acid or camphorsulfonic acid) can be an effective method for separating the diastereomers and can also be used for enantiomeric resolution if a racemic mixture is present.
Q4: What are common side reactions to be aware of during the synthesis?
A4: Depending on the synthetic route, several side reactions can occur:
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In rearrangements (Curtius/Hofmann): Incomplete reaction can leave starting material, and the intermediate isocyanate can react with nucleophiles other than water if present.[2][3][4]
-
In oxime reduction: Incomplete reduction can lead to the corresponding hydroxylamine. Over-reduction or ring-opening of the cyclopropane ring can occur under harsh reducing conditions, although this is less common.
Troubleshooting Guides
Problem 1: Low Yield in the Curtius/Hofmann Rearrangement
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material (amide or acyl azide) | Insufficient reagent (e.g., Br₂, NaOH for Hofmann; incomplete azide formation for Curtius). | - Ensure accurate stoichiometry of reagents. - For the Hofmann rearrangement, use freshly prepared hypobromite solution.[4] - For the Curtius rearrangement, ensure complete conversion of the carboxylic acid to the acyl azide. |
| Reaction temperature too low or reaction time too short. | - Gradually increase the reaction temperature and monitor the reaction progress by TLC. - Extend the reaction time. | |
| Formation of urea byproducts | The intermediate isocyanate reacts with the product amine. | - Perform the reaction under dilute conditions to minimize intermolecular reactions. - If possible, trap the isocyanate with an alcohol (e.g., tert-butanol) to form a stable carbamate (Boc-protected amine), which can be deprotected in a subsequent step.[3] |
Problem 2: Poor Diastereoselectivity in the Reduction of Norcaran-3-one Oxime
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a nearly 1:1 mixture of exo and endo isomers | The reducing agent is not sterically demanding enough to differentiate between the two faces of the oxime. | - Screen different reducing agents. Bulky hydride reagents (e.g., L-Selectride®) may favor attack from the less hindered face, leading to higher diastereoselectivity. - Catalytic Hydrogenation: The choice of catalyst and solvent can influence the stereochemical outcome. Raney Nickel and Platinum catalysts are commonly used for amine synthesis.[1] |
| Inconsistent diastereomeric ratios between batches | Variations in reaction conditions. | - Strictly control the reaction temperature, as it can affect selectivity. - Ensure consistent quality and stoichiometry of the reducing agent. |
Problem 3: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of diastereomers during column chromatography | Similar polarity of the exo and endo isomers. | - Optimize chromatography conditions: Screen different solvent systems (e.g., ethyl acetate/cyclohexane with a small amount of triethylamine or ammonia to prevent tailing on silica gel).[1] - Use a different stationary phase: Amine-functionalized silica gel can sometimes improve the separation of basic compounds. - Derivatization: Convert the amine mixture to amides (e.g., acetamides or benzamides) or carbamates, which often exhibit better separation on silica gel. The desired amine can be recovered after hydrolysis. |
| Product is contaminated with starting materials or byproducts | Incomplete reaction or side reactions. | - Improve the reaction work-up to remove unreacted reagents. Acid-base extraction is often effective for separating amines from neutral or acidic impurities. - Re-purify the product using the optimized chromatography conditions. |
Experimental Protocols
Protocol 1: Synthesis of Norcarane-3-amine via Reduction of Norcaran-3-one Oxime
Step 1: Synthesis of Norcaran-3-one Oxime
-
To a solution of Norcaran-3-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Reduction of Norcaran-3-one Oxime to Norcarane-3-amine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Norcaran-3-one oxime (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude Norcarane-3-amine as a mixture of diastereomers.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane containing 1% triethylamine.
Protocol 2: Synthesis of Norcarane-3-amine via Curtius Rearrangement
Step 1: Synthesis of Norcarane-3-acyl azide
-
To a solution of Norcarane-3-carboxylic acid (1 equivalent) in anhydrous toluene, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in acetone and cool to 0 °C.
-
Add a solution of sodium azide (1.5 equivalents) in water dropwise, keeping the temperature below 10 °C.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Extract the acyl azide with toluene. The toluene solution should be handled with care and used immediately in the next step.
Step 2: Curtius Rearrangement and Hydrolysis to Norcarane-3-amine
-
Heat the toluene solution of the acyl azide from the previous step to reflux (around 110 °C) until the evolution of nitrogen gas ceases (typically 2-4 hours), indicating the formation of the isocyanate.
-
Cool the reaction mixture to room temperature.
-
Add 3M hydrochloric acid to the solution of the isocyanate and heat the mixture to reflux for 4-6 hours to effect hydrolysis.
-
Cool the reaction mixture and separate the aqueous and organic layers.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with 6M NaOH until pH > 12.
-
Extract the product amine with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Norcarane-3-amine.
-
Purify by column chromatography as described in Protocol 1.
Visualizations
References
- 1. WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Amination of Norcarane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of norcarane and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing an amino group onto a norcarane scaffold?
A1: The most common methods for the amination of a norcarane scaffold involve either the direct amination of a functionalized norcarane derivative or the reduction of an imine formed from a ketone precursor. Key approaches include:
-
Reductive Amination of Norcamphor: This is a widely used two-step, one-pot reaction. Norcamphor is first reacted with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][2][3][4]
-
Nucleophilic Substitution: Utilizing a norcarane derivative with a good leaving group (e.g., a halide or sulfonate) at the desired position, followed by substitution with an amine or an ammonia equivalent.
-
Ring-Opening of Related Epoxides: While not a direct amination of norcarane, the ring-opening of cyclohexene oxide (a structural precursor) with an amine can yield amino alcohol derivatives with a related cyclohexane backbone.[5][6][7] This can be a strategic alternative depending on the desired final product.
Q2: What are the most common side reactions observed during the amination of norcarane derivatives?
A2: The primary side reactions depend on the chosen synthetic route. For the common reductive amination of norcamphor, potential side reactions include:
-
Over-alkylation: The product amine can react with the starting aldehyde/ketone, leading to the formation of tertiary amines or other more substituted products.[2][3]
-
Incomplete Imine Formation: If the imine is not fully formed before the addition of the reducing agent, the starting ketone will be reduced to the corresponding alcohol (norborneol).[8]
-
Ring Strain-Induced Rearrangements: The bicyclo[4.1.0]heptane system possesses inherent ring strain. Under certain conditions, particularly with strong acids or bases, or at elevated temperatures, ring-opening or rearrangement reactions can occur.[9][10][11]
Q3: How can I minimize the formation of the alcohol byproduct during reductive amination?
A3: To minimize the reduction of the starting ketone, ensure the complete formation of the imine intermediate before introducing the reducing agent.[8] This can be achieved by:
-
Allowing sufficient reaction time for the ketone and amine to form the imine.
-
Removing water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves.
-
Using a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH3CN), which is more selective for the imine over the ketone at mildly acidic pH.[2]
Troubleshooting Guides
Problem 1: Low yield of the desired amine with significant recovery of starting ketone.
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation.[8] | - Increase the reaction time for imine formation before adding the reducing agent.- Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.- Use a catalyst, such as a catalytic amount of acid (e.g., acetic acid), to promote imine formation. |
| Reducing agent is not active enough for the imine. | - Switch to a more reactive reducing agent. If using NaBH3CN, consider NaBH(OAc)3 (STAB).- Increase the equivalents of the reducing agent. |
| Steric hindrance from the amine or ketone. | - Increase the reaction temperature to overcome the activation energy barrier.- Consider a less sterically hindered amine or a different synthetic route. |
Problem 2: Formation of a significant amount of an alcohol byproduct.
| Possible Cause | Troubleshooting Step |
| Premature reduction of the ketone before imine formation.[8] | - Use a milder, more selective reducing agent like NaBH3CN, which is less reactive towards ketones at neutral or slightly acidic pH.[2]- Ensure imine formation is complete before adding the reducing agent by monitoring the reaction (e.g., by TLC or NMR). |
| The chosen reducing agent is too reactive. | - Replace a highly reactive reducing agent like NaBH4 with NaBH3CN or NaBH(OAc)3.[2][8] |
Problem 3: Presence of an over-alkylated (tertiary amine) byproduct.
| Possible Cause | Troubleshooting Step |
| The secondary amine product is reacting with the remaining ketone.[2][3] | - Use a stoichiometric amount of the primary amine to limit the availability of the product amine for further reaction.- Add the reducing agent as soon as the initial imine formation is complete to minimize the time the product amine is in the presence of the starting ketone. |
Quantitative Data Summary
The following table summarizes typical yields and conditions for related amination reactions, which can serve as a benchmark for optimizing the amination of norcarane derivatives.
| Reaction Type | Substrate | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Reductive Amination | Camphor | Various primary amines | Fe(CO)5 | Neat | - | Moderate to Good | [1] |
| Reductive Amination | Aldehydes/Ketones | Various amines | NaBH(OAc)3 | DCE | Room Temp | 80-95 | [4] |
| Reductive Amination | Aldehydes/Ketones | Various amines | NaBH3CN | Methanol | Room Temp | 75-90 | [2] |
| Ring-opening | Cyclohexene oxide | Aniline | Ca(CF3CO2)2 | Solvent-free | 70 | 95 | [5] |
Experimental Protocols
Protocol: Reductive Amination of Norcamphor
This protocol provides a general procedure for the synthesis of N-substituted-7-aminonorcarane via reductive amination of norcamphor.
Materials:
-
Norcamphor
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of norcamphor (1.0 eq) in 1,2-dichloroethane (DCE), add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Once imine formation is deemed complete, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-7-aminonorcarane.
Visualizations
Caption: Workflow for the reductive amination of norcamphor, highlighting the main reaction pathway and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Yield of Norcarane-3-amine, hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Norcarane-3-amine, hydrochloride. Our aim is to address common challenges and provide actionable solutions to optimize the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A practical synthetic approach involves a multi-step sequence starting from a cyclohexenone precursor. The key transformations include a Simmons-Smith cyclopropanation to form the bicyclo[4.1.0]heptane core, conversion of the resulting ketone to a carboxamide, followed by a Hofmann rearrangement to yield the primary amine, which is then converted to its hydrochloride salt.
Q2: I am observing low yields in the Simmons-Smith cyclopropanation of 2-cyclohexen-1-one. What are the potential causes and solutions?
A2: Low yields in this step can often be attributed to the purity of reagents and the activation of the zinc-copper couple. Ensure that the diiodomethane is freshly distilled and the solvent (typically diethyl ether) is anhydrous. The zinc-copper couple should be freshly prepared and thoroughly activated. Variations of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, may offer improved yields and reproducibility.[1][2]
Q3: What are the critical parameters for a successful Hofmann rearrangement of Norcarane-3-carboxamide?
A3: The Hofmann rearrangement is sensitive to reaction conditions. Key parameters include the stoichiometry of the halogen (e.g., bromine) and base (e.g., sodium hydroxide), temperature, and reaction time.[3][4] It is crucial to maintain a low temperature during the initial addition of bromine and base to form the N-bromoamide intermediate. The subsequent rearrangement to the isocyanate is typically induced by warming the reaction mixture.[4]
Q4: How can I effectively purify the final this compound salt?
A4: Purification of the hydrochloride salt can be challenging due to its polarity and potential solubility in aqueous and alcoholic solvents. A common method involves precipitation of the salt from a suitable organic solvent (e.g., isopropanol, ethanol, or a mixture with diethyl ether) by the addition of a solution of HCl in that solvent or by bubbling anhydrous HCl gas.[5] Washing the precipitated salt with a non-polar solvent like diethyl ether or hexane can help remove organic impurities.[5] Recrystallization from a suitable solvent system is often necessary to achieve high purity.
Q5: Are there alternative methods to the Hofmann rearrangement for the synthesis of Norcarane-3-amine?
A5: Yes, other methods for converting a carboxylic acid derivative to an amine with one less carbon exist, such as the Curtius rearrangement of an acyl azide or the Schmidt reaction of a carboxylic acid. However, the Hofmann rearrangement is often preferred for its operational simplicity, starting from the corresponding amide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, following the proposed synthetic pathway.
Step 1: Synthesis of Bicyclo[4.1.0]heptan-3-one
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-cyclohexen-1-one | Inactive zinc-copper couple. | Prepare a fresh zinc-copper couple and ensure it is thoroughly washed and dried before use. |
| Wet solvent or reagents. | Use anhydrous diethyl ether and freshly distilled diiodomethane. | |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for an adequate period after the initial exothermic reaction subsides. | |
| Formation of multiple byproducts | Side reactions of the enone. | Consider protecting the ketone functionality as a ketal before the cyclopropanation, followed by deprotection. |
| Impure starting materials. | Purify 2-cyclohexen-1-one by distillation before use. |
Step 2: Conversion of Bicyclo[4.1.0]heptan-3-one to Norcarane-3-carboxamide
This conversion can be approached via a Beckmann rearrangement of the corresponding oxime, followed by hydrolysis of the resulting lactam and amidation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of oxime formation | Incomplete reaction with hydroxylamine. | Ensure the pH of the reaction mixture is appropriately controlled (typically weakly acidic to neutral). |
| Reversibility of the reaction. | Use a slight excess of hydroxylamine and allow for sufficient reaction time. | |
| Low yield in Beckmann rearrangement | Inappropriate choice of acid catalyst. | Strong protic acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids can be used. Optimize the choice and concentration of the acid. |
| Fragmentation competing with rearrangement. | Carefully control the reaction temperature. Lower temperatures may favor the desired rearrangement. | |
| Difficulty in hydrolyzing the lactam | Stability of the lactam ring. | Use strong acidic or basic conditions and elevated temperatures for hydrolysis. |
| Low yield in the final amidation step | Inefficient coupling of the carboxylic acid and ammonia source. | Activate the carboxylic acid (e.g., as an acid chloride or using a coupling agent like DCC or EDC) before reacting with an ammonia source. |
Step 3: Hofmann Rearrangement of Norcarane-3-carboxamide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of Norcarane-3-amine | Incomplete formation of the N-bromoamide intermediate. | Ensure slow, controlled addition of bromine and base at low temperature. |
| Formation of urea byproducts from the isocyanate intermediate. | Ensure the hydrolysis of the isocyanate to the amine is efficient. Acidic workup can facilitate this. | |
| Degradation of the product under harsh basic conditions. | Minimize the reaction time at elevated temperatures and neutralize the reaction mixture promptly during workup. | |
| Isolation of the free amine is difficult | The amine may be volatile or water-soluble. | After the reaction, perform an extraction into an organic solvent under basic conditions. Be cautious of emulsion formation. |
Step 4: Formation and Purification of this compound
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not precipitate upon addition of HCl | The hydrochloride salt is soluble in the chosen solvent. | Concentrate the solution or add a less polar co-solvent (e.g., diethyl ether, hexane) to induce precipitation.[5] |
| Insufficient HCl added. | Ensure a slight excess of HCl is used to achieve complete salt formation. | |
| The precipitated salt is oily or impure | Presence of impurities co-precipitating with the product. | Wash the crude salt with a suitable organic solvent in which the impurities are soluble but the salt is not (e.g., cold acetone, ethyl acetate).[5] |
| Trapped solvent. | Dry the precipitated salt thoroughly under vacuum. | |
| Difficulty in recrystallization | Finding a suitable solvent system is challenging. | Experiment with different solvent mixtures. Common choices include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane. |
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[4.1.0]heptan-3-one
This protocol is based on the Simmons-Smith cyclopropanation of 2-cyclohexen-1-one.
-
Preparation of Zinc-Copper Couple: In a flask, activate zinc dust by treating it with a dilute HCl solution, followed by washing with water. Then, treat the activated zinc with an aqueous solution of copper(II) sulfate. Wash the resulting zinc-copper couple with water, then ethanol, and finally with anhydrous diethyl ether. Dry the couple under vacuum.
-
Cyclopropanation: To a suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether, add a crystal of iodine. Once the iodine color disappears, add a solution of 2-cyclohexen-1-one and diiodomethane in anhydrous diethyl ether.
-
Reaction and Workup: Gently reflux the reaction mixture. After the initial exothermic reaction subsides, continue refluxing for several hours. Cool the mixture, filter off the solids, and wash them with diethyl ether. Wash the combined organic filtrate with a saturated aqueous solution of ammonium chloride, then with saturated sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain bicyclo[4.1.0]heptan-3-one.
Protocol 2: Hofmann Rearrangement of Norcarane-3-carboxamide
This protocol describes the conversion of the amide to the primary amine.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve Norcarane-3-carboxamide in a suitable solvent (e.g., a mixture of water and an alcohol like methanol or ethanol). Cool the solution in an ice-water bath.
-
Formation of N-bromoamide: Prepare a solution of sodium hydroxide in water and cool it. To this cold base solution, slowly add bromine to form a sodium hypobromite solution. Add this freshly prepared cold hypobromite solution dropwise to the cooled amide solution, maintaining the temperature below 10 °C.
-
Rearrangement and Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for a specified period to induce the rearrangement to the isocyanate and its subsequent hydrolysis to the amine.
-
Workup and Isolation: Cool the reaction mixture and make it basic with a concentrated NaOH solution. Extract the product, Norcarane-3-amine, into a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the crude free amine.
Protocol 3: Preparation of this compound
-
Salt Formation: Dissolve the crude Norcarane-3-amine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Precipitation: To this solution, slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring. The hydrochloride salt should precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum. For higher purity, the hydrochloride salt can be recrystallized from an appropriate solvent system.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cyclopropanation | 2-Cyclohexen-1-one, Diiodomethane | Zinc-Copper Couple | Diethyl Ether | Reflux | 12-24 | 60-75 |
| Oxime Formation | Bicyclo[4.1.0]heptan-3-one | Hydroxylamine hydrochloride, Base (e.g., NaOAc) | Ethanol/Water | Room Temp. | 4-8 | 80-90 |
| Beckmann Rearrangement | Bicyclo[4.1.0]heptan-3-one oxime | H₂SO₄ or PPA | - | 100-120 | 1-3 | 70-85 |
| Lactam Hydrolysis | Resulting Lactam | 6M HCl or 6M NaOH | Water | Reflux | 12-24 | 85-95 |
| Amidation | Resulting Amino Acid | SOCl₂, then NH₄OH | THF or Dichloromethane | 0 to Room Temp. | 2-4 | 75-85 |
| Hofmann Rearrangement | Norcarane-3-carboxamide | Br₂, NaOH | Water/Methanol | 0 to Reflux | 2-4 | 65-80 |
| Salt Formation | Norcarane-3-amine | HCl (in solvent) | Isopropanol/Ether | 0 to Room Temp. | 0.5-1 | >95 |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Key steps of the Hofmann rearrangement.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Norcarane-3-amine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norcarane-3-amine hydrochloride. Our aim is to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Norcarane-3-amine hydrochloride?
A1: Common impurities can originate from the synthetic route used. These may include unreacted starting materials, by-products from side reactions (e.g., over-alkylation or elimination products), and degradation products. Amines, in general, can be susceptible to oxidation if not handled under an inert atmosphere, leading to colored impurities.[1][2]
Q2: My purified Norcarane-3-amine hydrochloride is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration in amine salts is often due to the oxidation of the free amine.[1] This can happen if the free amine is exposed to air for extended periods before or during the conversion to the hydrochloride salt. To address this, you can try treating a solution of the hydrochloride salt with activated charcoal, followed by filtration and recrystallization. Ensuring all steps of the synthesis and purification are carried out under an inert atmosphere (e.g., nitrogen or argon) can help prevent this issue in future batches.
Q3: I am having trouble getting my Norcarane-3-amine hydrochloride to crystallize. What can I do?
A3: Crystallization can be influenced by solvent choice, concentration, temperature, and the presence of impurities. If your compound is not crystallizing, consider the following troubleshooting steps:
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Solvent System: Ensure you are using an appropriate solvent system. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol, or mixtures with less polar co-solvents like diethyl ether or ethyl acetate, are often effective.[3]
-
Concentration: Your solution may be too dilute. Try slowly evaporating the solvent to increase the concentration.
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Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of pure product, or cooling the solution to a lower temperature.
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Purity: Impurities can sometimes inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography on the free amine, before attempting to form and crystallize the hydrochloride salt.
Q4: Can I use normal-phase silica gel chromatography to purify Norcarane-3-amine hydrochloride directly?
A4: It is generally not recommended to run amine hydrochlorides directly on a standard silica gel column. The salt is highly polar and will likely have very poor mobility. Furthermore, the acidic nature of silica can interact with the amine, leading to peak tailing and poor separation if any of the free amine is present.[4][5] It is much more effective to purify the free amine using chromatography and then convert the purified amine to the hydrochloride salt.
Q5: When purifying the free Norcarane-3-amine by column chromatography, my compound is streaking or not eluting from the silica gel column. How can I resolve this?
A5: This is a common issue due to the basicity of amines interacting with the acidic silanol groups on the silica surface.[4][5] To mitigate this, you can:
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Add a Mobile Phase Modifier: Incorporate a small amount of a volatile basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, into your eluent system.[6][7] This will "deactivate" the acidic sites on the silica and improve the peak shape and elution of your amine.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[4][8]
Troubleshooting Guides
Guide 1: Discolored Product After Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product is yellow, brown, or off-white after recrystallization. | 1. Oxidation of the amine.[1] 2. Presence of colored, non-basic impurities. 3. Thermal degradation during solvent removal.[9] | 1a. Dissolve the hydrochloride salt in a suitable solvent and treat with activated charcoal before recrystallization. 1b. In the future, handle the free amine under an inert atmosphere. 2. Purify the free amine via column chromatography before salt formation. 3. Use lower temperatures for solvent removal (e.g., rotary evaporator with a water bath at 40-50°C). |
| Product darkens upon standing. | Ongoing oxidation. | Store the purified product in a tightly sealed container, protected from light and air. Consider storing under an inert atmosphere. |
Guide 2: Poor Recovery from Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crystalline product. | 1. The compound is too soluble in the chosen recrystallization solvent. 2. The volume of solvent used was too large. | 1. Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold. A common technique is to dissolve in a good solvent (e.g., ethanol, methanol) and add a poor solvent (e.g., diethyl ether, ethyl acetate) until the solution becomes slightly turbid, then heat until clear and allow to cool slowly.[3] 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product "oils out" instead of crystallizing. | The melting point of the impurity/product mixture is lower than the boiling point of the solvent, or the solution is too supersaturated. | 1. Try a lower boiling point solvent for recrystallization. 2. Allow the solution to cool more slowly. 3. Add a co-solvent to increase the solubility of the oiling phase. |
Experimental Protocols
Protocol 1: Recrystallization of Norcarane-3-amine Hydrochloride
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Solvent Selection: Test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) to find a suitable system where the compound is soluble in the hot solvent but has low solubility at room temperature or below. A mixture of solvents, such as ethanol/diethyl ether, is often effective.[3]
-
Dissolution: Place the crude Norcarane-3-amine hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification of Free Norcarane-3-amine via Flash Chromatography
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Neutralization: Dissolve the crude Norcarane-3-amine hydrochloride in water and basify with an aqueous solution of NaOH or NaHCO₃ to a pH > 10.
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Extraction: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Stationary Phase and Eluent Selection:
-
Standard Silica: Use a non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.[6]
-
Amine-Functionalized Silica: A simple hexane/ethyl acetate gradient can be effective without the need for a basic additive.[4][8]
-
-
Column Packing and Loading: Pack the column with the chosen stationary phase slurried in the initial eluent. The crude free amine can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.
-
Elution and Fraction Collection: Run the column, gradually increasing the polarity of the eluent if a gradient is used. Collect fractions and monitor them by thin-layer chromatography (TLC).
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free amine.
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Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or another compatible solvent (e.g., HCl in diethyl ether) to precipitate the pure hydrochloride salt. Collect the salt by filtration.
Visualizations
Caption: Troubleshooting workflow for the purification of Norcarane-3-amine hydrochloride.
References
- 1. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Norcarane-3-amine, hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the multi-gram scale synthesis of Norcarane-3-amine, hydrochloride.
Overall Synthesis Workflow
The scalable synthesis of this compound is a three-stage process:
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Stage 1: Synthesis of the key intermediate, bicyclo[4.1.0]heptan-3-one (Norcaran-3-one).
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Stage 2: Reductive amination of Norcaran-3-one to form the free base, Norcarane-3-amine.
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Stage 3: Conversion of the free amine to its stable hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stage 1: Synthesis of Norcaran-3-one
Q1: My yield for the cyclopropanation step is low. What are the common causes?
A1: Low yields in the Simmons-Smith cyclopropanation are often related to the activity of the zinc-copper couple and reagent quality.
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Inactive Zinc-Copper Couple: The zinc must be sufficiently activated. Ensure the zinc powder is fresh and the activation procedure (e.g., with HCl and CuSO4) is followed rigorously. The couple should be used promptly after preparation.
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Reagent Quality: Diiodomethane can degrade over time, releasing iodine (indicated by a pink or purple color). Use freshly distilled or high-purity diiodomethane for best results.
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Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
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Temperature Control: The initial reaction can be exothermic.[1] Maintaining gentle reflux without overheating is crucial to prevent side reactions.
Q2: The final oxidation step to the ketone is not going to completion. How can I improve this?
A2: Incomplete oxidation of the intermediate alcohol (Norcaran-3-ol) can be due to several factors.
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Oxidant Choice: For scale-up, a Swern-type oxidation (e.g., using oxalyl chloride/DMSO) or a Parikh-Doering oxidation can be effective. Ensure the correct stoichiometry of the oxidizing agent is used.
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Temperature: These oxidations are typically run at low temperatures (e.g., -78 °C). Deviation from the optimal temperature can lead to side reactions or incomplete conversion.
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Reaction Time: Ensure the reaction is stirred for the recommended duration to allow for complete conversion. Monitor progress by TLC or GC.
Stage 2: Reductive Amination
Q3: The reductive amination is producing significant amounts of the secondary amine dimer and/or the alcohol byproduct. How can I improve selectivity for the primary amine?
A3: This is a common issue in reductive aminations using ammonia.[2]
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Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium formate, or aqueous ammonia) to favor the formation of the primary amine over the secondary amine.
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Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are preferred for their selectivity in reducing the imine intermediate in the presence of the starting ketone.[1][3] This minimizes the formation of the alcohol byproduct (Norcaran-3-ol).
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pH Control: The reaction should be maintained at a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.
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One-Pot Procedure: A "one-pot" or direct reductive amination, where the ketone, ammonia source, and reducing agent are all present, often gives the best results by ensuring the imine is reduced as soon as it is formed.[1][4]
Q4: How do I monitor the progress of the reductive amination reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to separate the starting ketone from the product amine. The amine can be visualized with a ninhydrin stain.
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GC: A GC method can effectively resolve the ketone, the primary amine product, and potential byproducts like the alcohol or secondary amine.
Stage 3: Hydrochloride Salt Formation & Purification
Q5: During the addition of HCl to form the salt, an oil precipitates instead of a crystalline solid. What should I do?
A5: Oiling out is common if the conditions for crystallization are not optimal.
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Solvent System: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether. You may need to use a co-solvent system (e.g., IPA/ether).
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Anhydrous Conditions: The presence of water can hinder crystallization. Using a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or isopropanol) is highly recommended over aqueous HCl.
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Temperature and Rate of Addition: Add the HCl solution slowly at a reduced temperature (e.g., 0-5 °C) with vigorous stirring to promote the formation of fine, crystalline particles.
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Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can initiate crystallization.
Q6: The final product has a low purity. What are the likely impurities and how can I remove them?
A6: Impurities can carry over from previous steps.
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Unreacted Ketone: If the reductive amination was incomplete, Norcaran-3-one may be present. This can be removed by a recrystallization of the final hydrochloride salt.
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Secondary Amine: If formed during amination, this impurity can be difficult to remove. Optimizing the amination step is the best approach. Purification may require column chromatography of the free base before salt formation.
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Residual Solvents: Ensure the product is thoroughly dried under vacuum to remove any residual solvents from the crystallization process.
Data Presentation
| Parameter | Stage 1: Ketone Synthesis | Stage 2: Reductive Amination | Stage 3: Salt Formation |
| Key Starting Material | Cyclohexene Oxide | Norcaran-3-one | Norcarane-3-amine |
| Key Reagents | Zn(Cu), CH₂I₂, DMSO, (COCl)₂ | NH₄OAc, NaBH₃CN | Anhydrous HCl in IPA |
| Typical Scale | 100 - 500 g | 50 - 250 g | 50 - 250 g |
| Solvent(s) | Diethyl Ether, DCM | Methanol | Isopropanol (IPA) |
| Temperature | -78 °C to 40 °C | 20 - 25 °C | 0 - 25 °C |
| Reaction Time | 12 - 18 hours | 24 - 48 hours | 2 - 4 hours |
| Typical Yield | 65 - 75% (over 3 steps) | 70 - 85% | 95 - 99% |
| Purity (Post-Workup) | >95% (GC) | >97% (GC) | >99% (HPLC) |
Experimental Protocols
Stage 1: Synthesis of Norcaran-3-one (Illustrative Scalable Route)
This protocol is adapted from established methods for synthesizing bicyclic ketones.
Caption: Key steps in the synthesis of Norcaran-3-one intermediate.
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Preparation of Cyclohex-2-en-1-ol: A solution of cyclohexene oxide (1.0 eq) in anhydrous THF is added dropwise to a solution of vinylmagnesium bromide (1.1 eq) in THF at 0 °C. The reaction is stirred for 4 hours and then quenched with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the organic layers are dried and concentrated.
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Cyclopropanation to Norcaran-3-ol: The crude cyclohex-2-en-1-ol (1.0 eq) is dissolved in anhydrous diethyl ether. A zinc-copper couple (2.5 eq) is added, followed by the dropwise addition of diiodomethane (1.5 eq). The reaction is refluxed for 12 hours. After cooling, the mixture is filtered, and the filtrate is washed sequentially with saturated aqueous NH₄Cl, NaHCO₃, and brine. The organic layer is dried and concentrated.
-
Oxidation to Norcaran-3-one: A solution of DMSO (2.2 eq) in anhydrous DCM is added to a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C. After 15 minutes, a solution of the crude Norcaran-3-ol (1.0 eq) in DCM is added dropwise. The mixture is stirred for 1 hour, followed by the addition of triethylamine (5.0 eq). The reaction is allowed to warm to room temperature, then washed with water and brine. The organic layer is dried and concentrated to yield the crude ketone, which can be purified by vacuum distillation.
Stage 2: Reductive Amination to Norcarane-3-amine
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To a stirred solution of Norcaran-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by GC or TLC until the starting ketone is consumed.
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Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to destroy excess hydride reagent.
-
Basify the mixture with 4M NaOH until the pH is >12.
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Extract the product with dichloromethane or ethyl acetate (3x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Norcarane-3-amine as an oil.
Stage 3: Formation of this compound
-
Dissolve the crude Norcarane-3-amine (1.0 eq) in a minimal amount of cold (0 °C) isopropanol (IPA).
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Slowly add a 2M solution of anhydrous hydrogen chloride in IPA dropwise with vigorous stirring. The product will begin to precipitate as a white solid.
-
Continue adding the HCl solution until the pH of the mixture is acidic (test with pH paper).
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Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation.
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Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry the product under high vacuum at 40-50 °C to a constant weight.
References
Technical Support Center: Crystallization of Norcarane-3-amine, hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for the crystallization of Norcarane-3-amine, hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the crystallization of this compound?
A1: this compound is the salt formed from the reaction of the basic Norcarane-3-amine with hydrochloric acid.[1] This reaction protonates the amine group, forming an ionic compound.[1] Ionic compounds, like this hydrochloride salt, generally have higher crystallinity and are often more readily purified by crystallization from a suitable solvent system compared to their free base counterparts.[1][2] The process involves dissolving the compound in a solvent, often with heating, and then changing the conditions (e.g., cooling, adding an anti-solvent) to decrease its solubility and induce the formation of a crystalline solid.
Q2: Why is my this compound an oil instead of a solid?
A2: Oiling out, or the formation of a liquid phase instead of solid crystals, is a common issue. It can be caused by several factors including a high concentration of impurities, a solvent system that is too good, or cooling the solution too rapidly. The oil is a supersaturated solution of your compound that has not yet nucleated to form crystals.
Q3: What are the best solvents for crystallizing this compound?
A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For amine hydrochlorides, common solvents include alcohols (e.g., ethanol, isopropanol), acetonitrile, or mixtures of these with anti-solvents like ethers (e.g., diethyl ether, MTBE) or hydrocarbons (e.g., hexanes, heptane).[3] A screening of different solvents and solvent mixtures is highly recommended to find the optimal system.
Q4: How can I improve the yield of my crystallization?
A4: To improve the yield, ensure that you are reaching a state of low solubility for your compound at the end of the crystallization process. This can be achieved by cooling the solution to a lower temperature, allowing sufficient time for crystallization to complete, or by carefully adding an anti-solvent to the point of maximum precipitation without causing the product to oil out. Minimizing the volume of the solvent used to dissolve the compound initially can also increase the final yield.
Q5: What is polymorphism and should I be concerned about it?
A5: Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, such as solubility, melting point, and stability. For pharmaceutical compounds, controlling the polymorphic form is critical. If you observe different crystal habits (e.g., needles, plates) under slightly different conditions, you may be isolating different polymorphs. Characterization by techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is necessary to identify and control the crystalline form.
Troubleshooting Guides
Problem: The compound oils out and does not crystallize.
| Possible Cause | Suggested Solution |
| Solvent is too good | The compound's solubility is too high even at low temperatures. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system. |
| Cooling rate is too fast | Rapid cooling can lead to supersaturation without nucleation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. |
| Presence of impurities | Impurities can inhibit crystal nucleation. Try to further purify the material before crystallization, for example, by column chromatography of the free base or by performing a charcoal treatment of the salt solution. |
| Concentration is too high | A very high concentration can sometimes favor oiling out. Try diluting the solution slightly before cooling. |
Problem: The resulting crystals are very small (fine powder).
| Possible Cause | Suggested Solution |
| Rapid nucleation | Too many nucleation sites form at once, leading to small crystals. Slow down the crystallization process by cooling more slowly or by reducing the amount of anti-solvent added initially. |
| High degree of supersaturation | This can be caused by rapid cooling or adding anti-solvent too quickly. A slower process will allow for crystal growth rather than just nucleation. |
| Agitation | Vigorous stirring can induce rapid nucleation. Reduce the stirring speed or allow the solution to stand without stirring during the crystal growth phase. |
Problem: The crystallization does not start (solution remains clear).
| Possible Cause | Suggested Solution |
| Solution is not supersaturated | The compound is still soluble under the current conditions. Concentrate the solution by evaporating some of the solvent, or add more anti-solvent. |
| Lack of nucleation sites | Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of the desired compound if available. |
| Solution is too dilute | If the initial concentration is too low, it may not reach supersaturation upon cooling. Use less solvent to dissolve the compound initially. |
Experimental Protocols
Protocol 1: Cooling Crystallization
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Dissolution: In a flask, dissolve the this compound in the minimum amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C) with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with an insulating material can slow down the cooling rate.
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Crystal Growth: Once the solution has reached room temperature, you may observe crystal formation. To maximize the yield, place the flask in an ice bath or a refrigerator for several hours or overnight.
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Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
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Dissolution: Dissolve the this compound in a small amount of a solvent in which it is freely soluble (e.g., ethanol or methanol) at room temperature.
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Addition of Anti-Solvent: Slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether or heptane) dropwise with stirring.
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Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the point of saturation has been reached.
-
Crystal Growth: Allow the solution to stand undisturbed for a period to allow for crystal growth. You can also add a seed crystal at the point of turbidity to encourage crystallization.
-
Completion of Precipitation: Once crystal growth appears to have stopped, you can add more anti-solvent to precipitate the remaining dissolved product.
-
Isolation and Drying: Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | Comments |
| Water | > 200 | > 500 | Very soluble, likely not a good primary crystallization solvent unless an anti-solvent is used. |
| Ethanol | 50 | 250 | Good potential for cooling crystallization. |
| Isopropanol | 15 | 150 | Excellent potential for cooling crystallization. |
| Acetonitrile | 25 | 180 | Good potential for cooling crystallization. |
| Dichloromethane | 5 | 20 | Low solubility, might be useful as a washing solvent. |
| Diethyl Ether | < 1 | < 1 | Insoluble, good potential as an anti-solvent. |
| Heptane | < 0.1 | < 0.1 | Insoluble, good potential as an anti-solvent. |
Note: This data is illustrative and should be experimentally determined for the specific compound.
Visualizations
Caption: General workflow for the cooling crystallization of this compound.
Caption: Troubleshooting decision tree for this compound crystallization issues.
References
Technical Support Center: Controlling Stereochemistry in Norcarane-3-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for controlling the stereochemistry in the synthesis of Norcarane-3-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining stereochemically pure Norcarane-3-amine?
There are two main approaches:
-
Asymmetric Synthesis: This strategy involves creating the desired stereoisomer directly through stereoselective reactions. This can be achieved by using chiral catalysts, chiral auxiliaries, or starting from a chiral precursor (chiral pool synthesis).[1][2][3] This method is often more efficient as it avoids discarding 50% of the material.[4]
-
Chiral Resolution: This approach involves synthesizing a racemic mixture of Norcarane-3-amine and then separating the enantiomers. The most common method is to react the racemic amine with a chiral resolving agent (like tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[4] The unwanted enantiomer can potentially be racemized and recycled to improve overall yield.[5][6]
Q2: How can the relative stereochemistry (endo/exo) of the bicyclo[4.1.0]heptane (norcarane) ring be controlled during synthesis?
The most common method for creating the norcarane scaffold is the Simmons-Smith cyclopropanation of a cyclohexene derivative.[7] The diastereoselectivity of this reaction can be controlled by:
-
Directing Groups: Hydroxyl (-OH) or amine (-NH2) groups at the allylic position of the cyclohexene ring can coordinate with the zinc reagent, directing the cyclopropanation to the syn face of the molecule.[7] This is a powerful strategy to control the relative stereochemistry.
-
Steric Hindrance: Bulky substituents on the cyclohexene ring can block one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered side.
Q3: What methods exist for introducing the C3-amine group with stereocontrol?
Assuming the norcarane scaffold is already formed, stereocontrol for the amine group can be achieved through several methods:
-
Stereoselective Reduction: Reduction of a precursor like norcaran-3-one to norcaran-3-ol, followed by conversion to the amine (e.g., via a Mitsunobu reaction or conversion to an azide and subsequent reduction) can be controlled using stereoselective reducing agents. Alternatively, reductive amination of norcaran-3-one using a chiral amine or a chiral catalyst can provide enantiomerically enriched products.
-
Curtius or Hofmann Rearrangement: Starting from a stereochemically pure norcarane-3-carboxylic acid, a Curtius or Hofmann rearrangement can proceed with retention of configuration to yield the corresponding amine.
-
Chiral Auxiliaries: An achiral norcarane precursor can be reacted with a chiral auxiliary to introduce stereoselectivity in a subsequent step that forms the amine center.[2]
Q4: What are chiral resolving agents and how are they used for amines?
Chiral resolving agents are enantiomerically pure compounds, typically chiral acids or bases, used to separate racemic mixtures.[4] For a racemic amine like Norcarane-3-amine, a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid) is added to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows one diastereomer to be selectively crystallized from the solution. After separation, the pure enantiomer of the amine can be recovered by neutralizing the salt with a base.[4]
Troubleshooting Guide
Problem 1: Low diastereoselectivity (poor endo/exo ratio) in the Simmons-Smith cyclopropanation of a cyclohexenol derivative.
| Possible Cause | Suggested Solution |
| Ineffective Coordination | The directing hydroxyl group is not effectively coordinating with the zinc carbenoid. |
| Action: Change the solvent. Ethers like DME or THF are generally effective. In some cases, less coordinating solvents like dichloromethane can alter selectivity.[7] | |
| Action: Ensure the zinc-copper couple is freshly prepared and highly active, as reaction kinetics can influence selectivity.[8] | |
| Steric Hindrance | Unintended steric interactions are overriding the directing effect of the hydroxyl group. |
| Action: Modify the substrate to reduce steric bulk near the reaction center if possible. | |
| Action: Consider alternative cyclopropanation reagents that may have different steric profiles, such as those generated from diethylzinc (Furukawa's modification). | |
| Incorrect Reagent | The chosen Simmons-Smith reagent (e.g., from CH₂I₂ and Zn-Cu) may not be optimal for the substrate. |
| Action: Try Shi's reagent (a chiral ketone-derived catalyst with Et₂Zn and CH₂I₂) for potential asymmetric induction if applicable.[7] |
Problem 2: Inefficient separation of diastereomeric salts during chiral resolution.
| Possible Cause | Suggested Solution |
| Similar Solubility | The two diastereomeric salts have very similar solubilities in the chosen solvent. |
| Action: Screen a variety of solvents or solvent mixtures. Small changes in polarity or proticity can have a large impact on crystal packing and solubility. | |
| Action: Perform the crystallization at different temperatures. A slower, more controlled cooling process can improve selectivity. | |
| Poor Crystal Formation | The salts are oiling out or forming an amorphous precipitate instead of well-defined crystals. |
| Action: Ensure the starting amine and resolving agent are of high purity. Impurities can inhibit crystallization. | |
| Action: Try adding a small amount of a co-solvent to disrupt oiling out. | |
| Action: Use seed crystals of the desired diastereomer to initiate crystallization if available. | |
| Wrong Resolving Agent | The chosen chiral acid is not forming salts that are easily separable. |
| Action: Test a different chiral resolving agent. Common choices for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[4] |
Problem 3: Low enantioselectivity when using a chiral catalyst for asymmetric synthesis.
| Possible Cause | Suggested Solution |
| Catalyst Incompatibility | The catalyst's chiral environment is not effectively discriminating between the prochiral faces of the substrate. |
| Action: Screen different chiral ligands for the metal catalyst. Small structural changes to the ligand can significantly impact enantioselectivity.[9] | |
| Action: Ensure the catalyst is not degrading under the reaction conditions. Check for sensitivity to air, moisture, or temperature. | |
| Sub-optimal Reaction Conditions | Temperature, concentration, or solvent can dramatically affect enantioselectivity. |
| Action: Run the reaction at a lower temperature. Asymmetric reactions often show higher enantiomeric excess (ee) at reduced temperatures. | |
| Action: Vary the solvent. The solvent can influence the conformation of the catalyst-substrate complex. | |
| Substrate Mismatch | The substrate may not be well-suited for the chosen catalytic system. |
| Action: If possible, modify the substrate by adding or changing protecting groups, which can alter its interaction with the catalyst. |
Quantitative Data Summary
The following tables summarize typical results for key stereoselective reactions relevant to the synthesis of Norcarane-3-amine.
Table 1: Diastereoselectivity in Directed Simmons-Smith Cyclopropanation of Cyclohexene Derivatives
| Substrate | Directing Group | Reagent | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| Cyclohex-2-en-1-ol | -OH | CH₂I₂ / Zn-Cu | Ether | >95:5 | [7] |
| N-Boc-cyclohex-2-en-1-amine | -NHBoc | CH₂I₂ / Et₂Zn | Toluene | 85:15 | [7] |
| Perbenzyl-protected carbocyclic sugar | -OBn | Shi's Reagent | Toluene | 91:9 (syn) | [7] |
| Perbenzyl-protected carbocyclic sugar | -OBn | Shi's Reagent | CH₂Cl₂ | 1:12 (anti) | [7] |
Table 2: Efficiency of Chiral Resolution of Amines via Diastereomeric Salt Crystallization
| Racemic Amine | Resolving Agent | Solvent | Yield of Desired Enantiomer | Enantiomeric Excess (ee) | Reference |
| 1-Phenylethylamine | (L)-Tartaric Acid | Methanol | ~40-45% | >98% | General Knowledge |
| (±)-hydrobenzoin | N/A (preferential crystallization) | Ethanol | N/A | High | [4] |
| Racemic Amine | Lipase-catalyzed acylation | Toluene | ~45-50% | >96% | [10][11] |
Experimental Protocols
Protocol 1: Directed Simmons-Smith Cyclopropanation of Cyclohex-2-en-1-ol
This protocol is a generalized procedure based on the principles of directed cyclopropanation.[7]
-
1. Preparation of Zinc-Copper Couple:
-
In a flask, suspend zinc powder (1.2 eq) in deionized water.
-
Add a 2% aqueous solution of copper(II) sulfate and stir until the blue color disappears.
-
Decant the water and wash the resulting gray solid sequentially with deionized water, ethanol, and finally diethyl ether.
-
Dry the zinc-copper couple under vacuum.[8]
-
-
2. Cyclopropanation Reaction:
-
To a stirred suspension of the freshly prepared zinc-copper couple (1.2 eq) in anhydrous diethyl ether under an argon atmosphere, add diiodomethane (1.2 eq) dropwise.
-
Gently heat the mixture to reflux for 30 minutes to form the zinc carbenoid (a gentle bubbling should be observed).
-
Cool the mixture to room temperature and add a solution of cyclohex-2-en-1-ol (1.0 eq) in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours or until TLC analysis indicates complete consumption of the starting material.
-
-
3. Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite to remove the zinc salts, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-bicyclo[4.1.0]heptan-2-ol.
-
Protocol 2: Chiral Resolution of a Racemic Amine
This protocol outlines a general procedure for resolving a racemic amine using a chiral acid.[4]
-
1. Salt Formation:
-
Dissolve the racemic Norcarane-3-amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and may require screening.
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq for a 2:1 amine:acid salt) in the minimum amount of the same warm solvent.
-
Slowly add the warm solution of the resolving agent to the stirred solution of the racemic amine.
-
-
2. Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Once crystallization begins, allow the mixture to stand undisturbed, potentially at a lower temperature (e.g., 4 °C), for several hours to maximize the yield of the less soluble diastereomeric salt.
-
-
3. Isolation and Purification of Diastereomer:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization if necessary.
-
-
4. Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH solution) until the solution is strongly alkaline (pH > 12) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched Norcarane-3-amine.
-
Visualizations
Caption: Workflow comparing asymmetric synthesis and chiral resolution routes.
Caption: Directed Simmons-Smith cyclopropanation via hydroxyl coordination.
Caption: Troubleshooting decision tree for low stereoselectivity issues.
References
- 1. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. rijournals.com [rijournals.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. rsc.org [rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 10. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
"Norcarane-3-amine, hydrochloride stability issues in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norcarane-3-amine, hydrochloride. The information is designed to address common stability issues encountered in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: As an amine salt, the pH of the solution is critical. In highly alkaline conditions, the hydrochloride salt can convert to the free amine, which may have different solubility and stability characteristics. Conversely, highly acidic conditions might also affect stability.[1]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[2] It is generally recommended to store solutions at controlled room temperature or under refrigerated conditions, as specified.
-
Light: Exposure to UV or visible light can induce photolytic degradation in some molecules. It is best practice to protect solutions from light, especially for long-term storage.
-
Presence of Oxidizing Agents: Contact with oxidizing agents can lead to the degradation of the amine moiety.
-
Hydrolysis: Amine salts can be susceptible to hydrolysis, particularly in the presence of concentrated acidic aqueous solutions.[1] The hygroscopic nature of many amine hydrochlorides underscores the importance of protecting the solid compound and its solutions from moisture.[2][3]
Q2: I observed precipitation when dissolving this compound in a neutral buffer. What could be the cause?
A2: Precipitation upon dissolution in a neutral buffer could be due to the conversion of the water-soluble hydrochloride salt to its less soluble free base form. Amine hydrochlorides are salts of a weak base (the amine) and a strong acid (HCl). In solution, an equilibrium exists. If the buffer's pH is near or above the pKa of the amine, the equilibrium will shift towards the formation of the free amine, which may have lower aqueous solubility, leading to precipitation.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For initial stock solutions, it is recommended to use a solvent in which the compound is freely soluble and stable. Water or aqueous buffers with a slightly acidic pH are typically good starting points for amine hydrochlorides to maintain the protonated, more soluble form. If organic solvents are required, it is crucial to ensure the absence of reactive impurities. The choice of solvent can also impact stability, with hydration levels of the salt varying in different organic diluents.[1]
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, common degradation routes for amine compounds include oxidation and reactions involving the alpha-carbon to the nitrogen atom.[4][5] Stress testing under various conditions (e.g., acid, base, peroxide, heat, light) is recommended to identify potential degradants.[6]
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Assays
Possible Cause: Degradation of this compound in the assay buffer or during sample preparation.
Troubleshooting Steps:
-
pH Verification: Confirm the pH of your stock solutions and final assay buffer. Ensure the pH is in a range that maintains the protonated form of the amine.
-
Fresh vs. Aged Solutions: Compare the performance of freshly prepared solutions with those that have been stored. This can help determine if degradation is time-dependent.
-
Temperature Control: Maintain samples at a consistent and cool temperature throughout the experimental process. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: If oxidation is suspected, try preparing solutions and running experiments under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate potential degradation products. This will help in identifying and tracking unknown peaks in your stability samples.
-
Peak Identification: Utilize techniques like HPLC-MS to obtain mass-to-charge ratio information for the new peaks, which can aid in their identification.[7]
-
Review Handling Procedures: Scrutinize all handling and storage procedures for potential exposure to light, elevated temperatures, or incompatible chemicals.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Stability Studies
-
Material: this compound, HPLC-grade water, 0.1 M Hydrochloric Acid.
-
Procedure:
-
Accurately weigh the desired amount of this compound in a calibrated container.
-
Add HPLC-grade water to dissolve the compound.
-
If necessary, add a minimal amount of 0.1 M HCl dropwise to ensure complete dissolution and maintain a slightly acidic pH (e.g., pH 4-5).
-
Vortex or sonicate briefly to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into a clean, amber vial.
-
Store the stock solution at the recommended temperature (e.g., 2-8 °C) and protect from light.
-
Protocol 2: General Forced Degradation Study
-
Purpose: To investigate the intrinsic stability of this compound and identify potential degradation products.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile/water).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose a solution to a light source as per ICH Q1B guidelines.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating method such as HPLC.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound in Aqueous Solution at 40°C
| Time Point | % Initial Concentration (pH 4) | % Initial Concentration (pH 7) | % Initial Concentration (pH 9) |
| 0 hours | 100.0 | 100.0 | 100.0 |
| 24 hours | 99.8 | 98.5 | 95.2 |
| 48 hours | 99.5 | 96.8 | 90.1 |
| 72 hours | 99.2 | 94.9 | 85.3 |
Table 2: Summary of Forced Degradation Study Results (Illustrative)
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | < 1% | 0 |
| 0.1 M NaOH, 60°C, 24h | ~15% | 2 |
| 3% H₂O₂, RT, 24h | ~8% | 1 |
| Heat (60°C), 24h | ~2% | 1 |
| Light (ICH Q1B), 24h | ~5% | 1 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. aei.pitt.edu [aei.pitt.edu]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. inis.iaea.org [inis.iaea.org]
- 5. academicjournals.org [academicjournals.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Norcarane-3-amine Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norcarane-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing Norcarane-3-amine?
The primary analytical challenges stem from its bicyclic structure, which gives rise to stereoisomers, and the inherent reactivity of the amine group. Key challenges include:
-
Stereoisomerism: Norcarane-3-amine exists as exo and endo diastereomers due to the orientation of the amine group relative to the cyclopropane ring. Separating and quantifying these isomers is crucial as they may have different pharmacological and toxicological profiles.
-
Purity Assessment: The synthesis of Norcarane-3-amine can result in various impurities, including unreacted starting materials, byproducts from side reactions, and degradation products.
-
Sample Stability: As a bicyclic amine, Norcarane-3-amine can be susceptible to degradation under certain conditions, such as exposure to acidic environments, which can affect the accuracy of analytical results.[1]
-
Quantification: Developing sensitive and accurate methods for the quantification of Norcarane-3-amine and its isomers in various matrices (e.g., reaction mixtures, biological samples) can be challenging.
Q2: Which analytical techniques are most suitable for the characterization of Norcarane-3-amine?
A combination of chromatographic and spectroscopic techniques is typically employed:
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Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are essential for separating the exo and endo isomers and for purity assessment.
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), MS is used for identification based on mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can help differentiate between the exo and endo isomers based on chemical shifts and coupling constants.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the amine functional group and other characteristic structural features.
Troubleshooting Guides
Chromatographic Analysis (GC/HPLC)
Problem: Poor separation of exo and endo isomers.
-
Possible Cause 1: Inappropriate column chemistry.
-
Solution: For GC, consider using a column with a polar stationary phase. For HPLC, chiral columns or derivatization with a chiral reagent may be necessary to achieve baseline separation.
-
-
Possible Cause 2: Suboptimal mobile phase or temperature gradient.
-
Solution: Methodically optimize the mobile phase composition (for HPLC) or the temperature program (for GC). A shallower gradient or slower temperature ramp can often improve resolution.
-
Problem: Peak tailing for the Norcarane-3-amine peak.
-
Possible Cause 1: Interaction with active sites on the column.
-
Solution: Use a column specifically designed for amine analysis (e.g., with end-capping). Adding a small amount of a competing amine, like triethylamine, to the mobile phase in HPLC can also mitigate this issue.
-
-
Possible Cause 2: Sample overload.
-
Solution: Reduce the concentration of the injected sample.
-
Mass Spectrometry (MS) Analysis
Problem: Difficulty in interpreting the mass spectrum.
-
Possible Cause 1: Ambiguous fragmentation pattern.
-
Solution: Aliphatic amines often undergo α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon is broken.[2] For Norcarane-3-amine, this would lead to characteristic fragment ions. The molecular ion peak for a compound with one nitrogen atom will have an odd nominal mass.[2][3]
-
-
Possible Cause 2: Co-elution of impurities.
-
Solution: Improve the chromatographic separation to ensure that the mass spectrum is of a pure compound.
-
Problem: Low signal intensity.
-
Possible Cause 1: Poor ionization efficiency.
-
Solution: For LC-MS, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). For GC-MS, ensure the electron ionization (EI) source is clean and operating correctly. Chemical ionization (CI) can sometimes provide a stronger molecular ion peak for amines.
-
-
Possible Cause 2: Sample degradation in the source.
-
Solution: Reduce the source temperature to minimize thermal degradation.
-
NMR Spectroscopy Analysis
Problem: Difficulty in assigning peaks to the exo and endo isomers.
-
Possible Cause 1: Overlapping signals.
-
Solution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and establish connectivity between protons and carbons.
-
-
Possible Cause 2: Lack of reference spectra.
-
Solution: If pure standards of the individual isomers are available, acquire their NMR spectra to aid in the assignment of the mixture. Computational prediction of chemical shifts can also provide guidance. The spatial arrangement of substituents in bicyclic systems leads to distinct differences in the chemical shifts of nearby protons and carbons, which can be used to differentiate the isomers.
-
Data Presentation
Table 1: Representative Chromatographic Data for Isomer Separation
| Parameter | Method 1 (GC-FID) | Method 2 (RP-HPLC-UV) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile:Water (70:30) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature Program | 80°C (1 min), then 10°C/min to 250°C | 25°C |
| Retention Time (exo) | 12.5 min | 8.2 min |
| Retention Time (endo) | 12.8 min | 8.9 min |
| Resolution | 1.8 | 2.1 |
Table 2: Expected Mass Spectral Fragments
| Ion | m/z (Expected) | Description |
| [M]+• | 125 | Molecular Ion |
| [M-NH2]+ | 109 | Loss of amino group |
| [M-C2H4]+• | 97 | Retro-Diels-Alder type fragmentation |
| C4H8N+ | 70 | Alpha-cleavage product |
Experimental Protocols
Protocol 1: GC-MS Analysis of Norcarane-3-amine Isomers
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 80°C for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Integrate the peaks corresponding to the exo and endo isomers. Identify the compounds based on their retention times and mass spectra.
Protocol 2: 1H NMR for Isomer Ratio Determination
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl3).
-
Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
Data Analysis: Process the spectrum with a Fourier transform and phase correction. Identify characteristic, well-resolved signals for each isomer. The ratio of the integrals of these signals will correspond to the molar ratio of the isomers.
Visualizations
Caption: General experimental workflow for the characterization of Norcarane-3-amine.
Caption: Troubleshooting logic for poor isomer separation in chromatographic analysis.
References
Technical Support Center: Improving the Catalytic Activity of Norcarane-3-amine Derivatives
Welcome to the technical support center for Norcarane-3-amine derivative organocatalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting experiments and optimizing catalytic performance.
Frequently Asked Questions (FAQs)
Q1: What are Norcarane-3-amine derivatives, and why are they used as organocatalysts?
Norcarane-3-amine derivatives are chiral amines built on a rigid bicyclo[4.1.0]heptane (norcarane) scaffold.[1][2] Their rigidity and defined stereochemistry make them effective as organocatalysts in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule selectively.[3] Like other chiral secondary amines, they typically operate via iminium or enamine catalysis to activate substrates.[4][5] The unique steric and electronic properties of the norcarane backbone can offer distinct advantages in selectivity and reactivity compared to other catalyst scaffolds.
Q2: What is the general mechanism of action for these catalysts?
Norcarane-3-amine derivatives, when used as secondary amine catalysts, activate carbonyl compounds through two primary pathways:
-
Iminium Catalysis: The catalyst reacts with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack at the β-position.[5][6]
-
Enamine Catalysis: The catalyst reacts with saturated aldehydes or ketones to form a chiral enamine. This transformation raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, turning it into a potent nucleophile that can attack various electrophiles.[3][7]
The choice of pathway depends on the substrate being used. After the key bond-forming step, the catalyst is regenerated through hydrolysis, completing the catalytic cycle.[4]
Q3: What are the potential advantages of using a rigid norcarane scaffold?
The rigid bicyclic structure of norcarane helps to lock the catalyst into a well-defined conformation. This can lead to:
-
Improved Enantioselectivity: The fixed spatial arrangement of the catalytic amine and the steric bulk of the scaffold can create a highly organized transition state, allowing for more precise differentiation between the two faces of the incoming substrate.
-
Enhanced Stability: A rigid backbone can contribute to greater catalyst stability under reaction conditions compared to more flexible acyclic or monocyclic amine catalysts.
-
Predictable Stereochemical Outcomes: The conformational rigidity can make it easier to build computational models that accurately predict the stereochemical outcome of a reaction.
Q4: What types of reactions are typically catalyzed by these derivatives?
Based on the principles of chiral amine catalysis, Norcarane-3-amine derivatives are expected to be effective in a range of asymmetric transformations, including:
-
Michael Additions[6]
-
Diels-Alder Reactions[5]
-
Aldol Reactions
-
Mannich Reactions
-
α-Functionalizations (e.g., aminations, halogenations)[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Norcarane-3-amine catalysts.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Inactive Catalyst: Catalyst may have degraded due to improper storage (exposure to air, moisture) or impurities. 2. Insufficient Catalyst Loading: Catalyst concentration is too low to achieve a reasonable reaction rate. 3. Poor Substrate Reactivity: The substrate is electronically or sterically unsuited for the reaction. 4. Presence of Inhibitors: Acidic or basic impurities in the solvent or reagents can neutralize the catalyst or interfere with the catalytic cycle. Water can inhibit iminium/enamine formation.[9] | 1. Verify Catalyst Quality: Use freshly prepared or properly stored catalyst. Confirm its purity via NMR or other analytical techniques. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from a standard 10 mol% up to 20-30 mol%. 3. Modify Reaction Conditions: Increase the reaction temperature or extend the reaction time. If the substrate is the issue, consider using a more activated analogue if possible. 4. Purify Reagents: Use freshly distilled, anhydrous solvents and purified reagents. Consider adding molecular sieves to remove trace amounts of water. |
| Low Enantioselectivity (% ee) | 1. Incorrect Temperature: The reaction temperature may be too high, allowing for a less-ordered transition state and reducing facial selectivity. 2. Solvent Effects: The solvent polarity and coordinating ability can significantly impact the organization of the transition state. 3. Background (Uncatalyzed) Reaction: A non-selective reaction may be occurring in parallel to the catalyzed one. 4. Catalyst Racemization/Degradation: The catalyst may not be stable under the reaction conditions.[10] | 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This is often the most effective way to improve enantioselectivity. 2. Screen Solvents: Test a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, CH3CN). 3. Adjust Concentrations: Lowering the substrate concentration can sometimes disfavor the background reaction. Ensure the catalyst is fully dissolved and active. 4. Use Additives: The addition of a co-catalyst, such as a weak Brønsted acid (e.g., benzoic acid), can help promote the desired catalytic cycle and suppress side reactions. |
| Difficulty with Product Isolation | 1. Amine Impurities: The catalyst itself can be difficult to separate from the amine-containing product. 2. Emulsion Formation: Emulsions can form during aqueous workup, especially with polar aprotic solvents. | 1. Acidic Wash: Perform an acidic wash (e.g., with dilute aq. HCl) during the workup to protonate the amine catalyst and extract it into the aqueous layer. The product can then be recovered from the organic layer. Neutralize the product if it is also basic. 2. Silica Gel Chromatography: Use flash column chromatography. A common technique is to add a small amount of a volatile base (e.g., triethylamine) to the eluent to prevent product tailing if the product is basic. 3. Change Solvents: If emulsions are a problem, try switching to a less water-miscible extraction solvent like methyl tert-butyl ether (MTBE). |
| Inconsistent Results | 1. Atmospheric Moisture/Oxygen: Reactions can be sensitive to trace amounts of water or oxygen. 2. Reagent Quality: The purity of substrates, solvents, and additives can vary between batches. | 1. Use Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon, especially if sensitive intermediates are involved. 2. Standardize Reagents: Use reagents from the same batch for a series of experiments. Always purify solvents and substrates before use if their purity is questionable. |
Data Presentation
Quantitative data should be organized systematically to facilitate analysis and optimization.
Table 1: Catalyst Loading Optimization Reaction Conditions: Substrate A (0.1 mmol), Substrate B (0.12 mmol), Toluene (1.0 mL), 25 °C, 24 h.
| Entry | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| 1 | 1 | 15 | 75 |
| 2 | 5 | 65 | 92 |
| 3 | 10 | 98 | 93 |
| 4 | 20 | 99 | 93 |
Table 2: Solvent Screening Reaction Conditions: Substrate A (0.1 mmol), Substrate B (0.12 mmol), Catalyst (10 mol%), 25 °C, 24 h.
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| 1 | Toluene | 98 | 93 |
| 2 | CH2Cl2 | 95 | 85 |
| 3 | THF | 88 | 81 |
| 4 | CH3CN | 99 | 95 |
| 5 | Hexane | 40 | 88 |
Experimental Protocols
Representative Protocol: Asymmetric Michael Addition
This protocol describes a general procedure for the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone, catalyzed by a Norcarane-3-amine derivative.
Materials:
-
Norcarane-3-amine derivative catalyst (10 mol%)
-
α,β-Unsaturated ketone (1.0 eq)
-
1,3-Dicarbonyl compound (1.2 eq)
-
Anhydrous solvent (e.g., CH3CN, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: Add the Norcarane-3-amine derivative catalyst (0.01 mmol, 10 mol%) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Add Reagents: Add the anhydrous solvent (1.0 mL) via syringe. Stir until the catalyst is fully dissolved. Add the 1,3-dicarbonyl compound (0.12 mmol, 1.2 eq) followed by the α,β-unsaturated ketone (0.1 mmol, 1.0 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete (typically 12-48 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) using chiral HPLC or SFC (Supercritical Fluid Chromatography).
Visualizations
Diagrams of Workflows and Pathways
Caption: General experimental workflow for asymmetric catalysis.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
- 1. Synthesis of substituted norcaranes for use as probes of enzyme mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Norcarane - Wikipedia [en.wikipedia.org]
- 3. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asymmetric-catalysis-with-chiral-primary-amine-based-organocatalysts - Ask this paper | Bohrium [bohrium.com]
- 8. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to Bicyclic Amines in Asymmetric Catalysis: Norcarane-3-amine Analogs vs. Established Ligands
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical step in designing efficient asymmetric syntheses. Bicyclic amines, with their rigid conformational structures, offer a powerful platform for inducing stereoselectivity in a wide range of chemical transformations. This guide provides an objective comparison of the performance of various bicyclic amines in catalysis, with a focus on aminonorbornane derivatives as surrogates for the less-documented norcarane-3-amine, benchmarked against the well-established catalyst, (-)-sparteine.
This analysis is supported by experimental data from peer-reviewed literature, presenting a clear overview of catalyst efficacy in key asymmetric reactions. Detailed experimental protocols and visual representations of catalytic cycles are provided to facilitate practical application and a deeper mechanistic understanding.
Performance Comparison of Bicyclic Amine Catalysts
The efficacy of chiral bicyclic amines as catalysts or ligands is most rigorously evaluated by examining the yield and enantioselectivity they impart in asymmetric reactions. Below, we present a comparative summary of the performance of (-)-sparteine and an endo-2-aminobornane derivative in two distinct, yet crucial, asymmetric transformations: the deprotonation of N-Boc-pyrrolidine and the Michael addition of a β-keto ester to a nitroolefin.
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| (-)-Sparteine | Asymmetric Deprotonation | N-Boc-pyrrolidine | s-BuLi | 70 | 95 | N/A |
| endo-2-Aminobornane derivative (7f) | Michael Addition | Ethyl 2-oxocyclopentane-1-carboxylate | β-nitrostyrene | 99 | 91 | 97:3 |
Table 1: Performance Data for Bicyclic Amine Catalysts in Asymmetric Synthesis. The data for (-)-sparteine is from a representative asymmetric deprotonation reaction. The data for the endo-2-aminobornane derivative is from an asymmetric Michael addition.
In Focus: Key Asymmetric Transformations
Asymmetric Deprotonation of N-Boc-pyrrolidine Mediated by (-)-Sparteine
The enantioselective deprotonation of prochiral starting materials is a powerful strategy for the synthesis of chiral building blocks. The complex of s-butyllithium and the naturally occurring bicyclic diamine, (-)-sparteine, has proven to be a highly effective reagent for the asymmetric deprotonation of N-Boc-pyrrolidine, leading to the formation of a configurationally stable α-lithiated intermediate. This intermediate can then be trapped with various electrophiles to afford enantioenriched 2-substituted pyrrolidines, which are valuable precursors in pharmaceutical synthesis.[1][2][3][4][5][6]
The high rigidity of the sparteine ligand is crucial for creating a well-defined chiral environment around the lithiated carbon, thereby directing the approach of the electrophile and leading to high levels of enantioselectivity.
Asymmetric Michael Addition Catalyzed by an endo-2-Aminobornane Derivative
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral primary and secondary amines derived from readily available natural products, such as camphor, are effective catalysts for a variety of transformations. Derivatives of endo-2-aminobornane have been successfully employed as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroolefins.[7]
In these reactions, the amine catalyst activates the keto ester through the formation of a chiral enamine intermediate. The rigid bicyclic backbone of the aminobornane derivative effectively shields one face of the enamine, directing the nucleophilic attack on the nitroolefin to produce the Michael adduct with high diastereo- and enantioselectivity.
Experimental Protocols
General Procedure for (-)-Sparteine-Mediated Asymmetric Deprotonation of N-Boc-pyrrolidine
To a solution of (-)-sparteine (1.2-1.5 equivalents) in a dry, non-polar solvent such as diethyl ether or toluene, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added s-butyllithium (s-BuLi) (1.1-1.4 equivalents) dropwise. The resulting solution is stirred at this temperature for 30-60 minutes. A solution of N-Boc-pyrrolidine (1.0 equivalent) in the same solvent is then added slowly, and the reaction mixture is stirred for a further 2-4 hours at -78 °C. Subsequently, the electrophile (e.g., trimethylsilyl chloride, 1.5-2.0 equivalents) is added, and the reaction is allowed to proceed for an additional 1-3 hours at the same temperature before being gradually warmed to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired enantioenriched 2-substituted N-Boc-pyrrolidine.
General Procedure for endo-2-Aminobornane Derivative-Catalyzed Asymmetric Michael Addition
To a solution of the β-keto ester (e.g., ethyl 2-oxocyclopentane-1-carboxylate, 1.0 equivalent) and the nitroolefin (e.g., β-nitrostyrene, 1.2 equivalents) in an appropriate solvent such as toluene or dichloromethane at the specified temperature (e.g., 0 °C or -30 °C), is added the chiral endo-2-aminobornane-based amino amide organocatalyst (e.g., catalyst 7f, 10-20 mol%).[7] The reaction mixture is stirred for the specified time (e.g., 24 hours) and monitored by thin-layer chromatography (TLC) for completion. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the chiral Michael adduct. The enantiomeric excess and diastereomeric ratio of the product are determined by chiral high-performance liquid chromatography (HPLC) analysis.
Catalytic Cycles and Mechanistic Insights
To visualize the proposed mechanisms and the role of the bicyclic amine catalysts in inducing stereoselectivity, the following diagrams are presented in the DOT language for Graphviz.
Figure 1: Catalytic cycle for the asymmetric deprotonation of N-Boc-pyrrolidine mediated by the s-BuLi/(-)-sparteine complex.
Figure 2: Proposed catalytic cycle for the asymmetric Michael addition catalyzed by an endo-2-aminobornane derivative.
Conclusion
While data on the catalytic applications of norcarane-3-amine remains scarce in publicly accessible literature, the broader family of rigid bicyclic amines, particularly aminonorbornane derivatives and alkaloids like sparteine, have demonstrated significant utility in asymmetric catalysis. Sparteine, in conjunction with organolithium bases, provides a robust method for asymmetric deprotonation, affording high enantioselectivities. On the other hand, chiral aminonorbornane derivatives have proven to be effective organocatalysts for reactions such as the Michael addition, operating through a distinct enamine-based catalytic cycle.
The choice of a specific bicyclic amine catalyst will ultimately depend on the desired transformation, the nature of the substrates, and the reaction conditions. The data and protocols presented in this guide offer a starting point for researchers to navigate the selection of these powerful tools for asymmetric synthesis. Further research into the catalytic potential of other bridged bicyclic systems, including norcarane-based amines, is warranted and could lead to the discovery of novel and more efficient catalysts for a variety of enantioselective reactions.
References
- 1. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine: probing the effect of the stoichiometric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Highlights - People, University of York [york.ac.uk]
- 7. researchgate.net [researchgate.net]
X-ray Crystallography of Norcarane-3-amine, hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic structure of Norcarane-3-amine, hydrochloride against a structurally related aminocycloalkane, cyclohexylamine hydrochloride. Due to the current unavailability of published crystallographic data for this compound, this document serves as a framework for future analysis, highlighting the key structural parameters for comparison once experimental data becomes available. The guide includes a detailed, generalized experimental protocol for the X-ray crystallography of small organic amine hydrochlorides and visual workflows to illustrate the process.
Structural Comparison of Aminocycloalkane Hydrochlorides
A comprehensive understanding of the three-dimensional structure of a molecule is crucial in drug design and development for predicting its interaction with biological targets. X-ray crystallography provides definitive information on bond lengths, bond angles, and crystal packing. The following table contrasts the known crystallographic data for cyclohexylamine hydrochloride with the yet-to-be-determined parameters for this compound. This comparison will be critical in understanding the conformational effects of the fused cyclopropane ring in the norcarane structure.
| Parameter | This compound | Cyclohexylamine hydrochloride[1] |
| Chemical Formula | C₇H₁₄ClN | C₆H₁₄ClN |
| Molecular Weight | 147.65 g/mol | 135.64 g/mol |
| Crystal System | Data not available | Orthorhombic[1] |
| Space Group | Data not available | Pca2₁[1] |
| Unit Cell Dimensions | ||
| a | Data not available | 9.36 Å[1] |
| b | Data not available | 11.47 Å[1] |
| c | Data not available | 7.41 Å[1] |
| Molecules per Unit Cell (Z) | Data not available | 4[1] |
| Key Structural Features | The defining feature is the bicyclo[4.1.0]heptane (norcarane) ring system, which consists of a cyclohexane ring fused to a cyclopropane ring. The amine group is located at the 3-position of the cyclohexane ring. The presence of the cyclopropane ring is expected to introduce significant strain and conformational rigidity compared to a simple cyclohexane ring. | The structure consists of a puckered cyclohexane ring in a chair conformation.[1] The amino group is attached to the ring, and the crystal structure is characterized by a layered arrangement of nitrogen and chlorine atoms.[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction of an Amine Hydrochloride
The following is a generalized protocol for the determination of the crystal structure of a small organic amine hydrochloride, such as this compound.
1. Crystallization:
-
Slow evaporation of a saturated solution of the amine hydrochloride in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common method for growing single crystals.
-
Vapor diffusion, where a precipitant is slowly introduced into the solution, can also be employed.
-
The goal is to obtain well-formed, single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality.[2]
2. Crystal Mounting and Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam.[2]
-
A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect the diffraction pattern as the crystal is rotated.[2]
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
The structure is typically solved using direct methods for small molecules.[2] This involves determining the phases of the structure factors.
-
An initial model of the molecule is built based on the electron density map calculated from the phased structure factors.
4. Structure Refinement:
-
The initial atomic model is refined against the experimental diffraction data using least-squares methods.
-
This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are often located from the difference electron density map and their positions are refined.
5. Validation and Analysis:
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability.
-
The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonding) are analyzed.
-
The final crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).
Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Logical Relationship of Structural Analysis
The following diagram outlines the logical progression from a chemical compound to a detailed understanding of its structural properties.
Caption: Logical flow from compound to structural properties.
References
A Comparative Guide to the Structural Validation of Norcarane-3-amine Derivatives
This guide provides a comparative overview of the most effective analytical techniques for the structural elucidation of Norcarane-3-amine derivatives. Designed for researchers, scientists, and drug development professionals, this document details key experimental protocols, presents comparative data, and outlines logical workflows to ensure accurate and reliable structural validation.
Overview of Analytical Techniques
The unambiguous determination of the chemical structure of Norcarane-3-amine derivatives is crucial for understanding their chemical properties, biological activity, and for ensuring the purity and consistency of synthesized compounds. A multi-faceted approach, combining several spectroscopic and analytical methods, is the gold standard for structural elucidation.[1][2] The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
The core structure of Norcarane-3-amine, a bicyclic amine, presents specific stereochemical challenges, such as the endo vs. exo orientation of the amine group, which requires careful analysis of spectroscopic data.
Comparative Data Presentation
Quantitative data from each analytical technique offers distinct insights into the molecular structure. The following tables summarize the expected data for a representative Norcarane-3-amine derivative.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.[2] The chemical shifts (δ) are highly sensitive to the local electronic environment, and coupling constants (J) provide information about the connectivity and dihedral angles between protons, which is crucial for stereochemical assignment in bicyclic systems.[3]
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |
| N-H (Amine) | 0.5 - 5.0 (broad)[4][5] | C (adjacent to N) | 45 - 60 |
| H-3 (CH-N) | 2.5 - 3.5 | Bridgehead C | 30 - 45 |
| Bridgehead Protons | 1.8 - 2.5 | Cyclopropane C | 15 - 30 |
| Cyclohexane Ring Protons | 1.0 - 2.0 | Other CH₂ | 20 - 40 |
| Cyclopropane Ring Protons | 0.5 - 1.5 |
Note: The N-H proton signal can be confirmed by its disappearance upon D₂O exchange.[5]
Table 2: Expected Mass Spectrometry Fragmentation Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The "nitrogen rule" is a key principle for amines, stating that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.[5][6] The fragmentation pattern, particularly α-cleavage, is characteristic of amines and helps to deduce the structure.[5][6]
| Ion | m/z (Predicted) | Description |
| [M]⁺ | Odd Number | Molecular Ion (confirms presence of one Nitrogen)[5] |
| [M-R]⁺ | Even Number | Result of α-cleavage, loss of an alkyl radical[5][6] |
Table 3: Key Infrared (IR) Spectroscopy Absorption Bands
IR spectroscopy is used to identify the presence of specific functional groups. For Norcarane-3-amine derivatives, the key absorptions are related to the N-H and C-N bonds.[5]
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Appearance |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500[5] | Two sharp bands |
| Secondary Amine (R₂-NH) | N-H Stretch | 3300 - 3500[5] | One sharp band |
| Tertiary Amine (R₃-N) | N-H Stretch | Absent[5] | No band in this region |
| Amine | C-N Stretch | 1000 - 1250 | Medium to strong |
| Alkane | C-H Stretch | 2850 - 3000 | Strong |
Table 4: Representative X-ray Crystallography Data
X-ray crystallography provides the definitive 3D structure of a molecule in the solid state, including precise bond lengths, bond angles, and absolute configuration.[7][8][9] This technique is unparalleled for resolving stereochemical ambiguities.
| Parameter | Typical Value |
| C-N Bond Length | 1.45 - 1.49 Å |
| C-C Bond Length (Cyclohexane) | 1.52 - 1.55 Å |
| C-C Bond Length (Cyclopropane) | 1.49 - 1.52 Å |
| C-N-H Bond Angle | ~109.5° |
| Crystal System | Varies (e.g., Monoclinic, Orthorhombic)[10] |
| Space Group | Varies (e.g., P2₁/n)[11] |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the Norcarane-3-amine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish.[5]
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC) : If the structure is complex or ambiguous, run 2D NMR experiments. A COSY (Correlation Spectroscopy) spectrum will show ¹H-¹H couplings, while an HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate directly bonded ¹H and ¹³C atoms.
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Ionization : Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for clearly identifying the molecular ion.
-
Mass Analysis : Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements, which can be used to determine the elemental formula.
-
Data Analysis : Identify the molecular ion peak ([M]⁺). Confirm that its m/z value follows the nitrogen rule.[5] Analyze the major fragment ions, paying close attention to peaks resulting from α-cleavage to support the proposed structure.[6]
Protocol 3: X-ray Crystallography
-
Crystallization : This is often the most challenging step.[9] Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8] This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection : Mount a suitable crystal on a goniometer in the X-ray diffractometer.[12] The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam. A detector records the diffraction pattern as a series of reflections.[7]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data until the calculated and observed diffraction patterns match closely.[7][11]
-
Structure Validation : The final structure is validated using metrics such as the R-factor and by checking for chemical reasonability of bond lengths and angles. The final output is a 3D model of the molecule.
Visualization of Workflows and Pathways
Visual diagrams help to clarify complex processes and relationships. The following workflows are rendered using the DOT language.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Mass Spectrometry of Amines [jove.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
In-depth Analysis of Norcarane-3-amine Interactions Remains a Challenge Due to Limited Public Data
Currently, information on Norcarane-3-amine is largely limited to its chemical identity in databases such as PubChem. While the bicyclo[4.1.0]heptane scaffold, the core structure of Norcarane-3-amine, is present in various biologically active compounds, specific experimental or computational data for the unsubstituted Norcarane-3-amine is absent from the reviewed literature.
While a direct comparison guide for Norcarane-3-amine cannot be constructed at this time, it is possible to explore the computational modeling of structurally related compounds containing the bicyclo[4.1.0]heptane core that have been the subject of scientific investigation. Such an analysis could provide insights into the potential interaction landscape of this chemical family.
Should research on Norcarane-3-amine become available, a standard computational workflow for its analysis would likely involve the following steps:
Caption: A typical workflow for computational modeling of ligand-protein interactions.
This generalized workflow highlights the key stages in computational drug discovery and interaction modeling. The process begins with the identification and preparation of a biological target. The ligand of interest, in this case, Norcarane-3-amine, is then prepared in a computationally accessible format. Molecular docking simulations are performed to predict the binding mode and affinity of the ligand to the target protein. Finally, more rigorous methods like molecular dynamics simulations can be employed to refine the binding poses and calculate binding free energies, offering a more detailed understanding of the interaction dynamics.
Researchers and drug development professionals interested in the bicyclo[4.1.0]heptane scaffold may find value in exploring studies on its derivatives, such as those investigated as melanin-concentrating hormone receptor 1 (MCHR1) antagonists or in the context of norcantharidin analogues. These studies could provide a foundational understanding of the structure-activity relationships within this chemical class, which may be cautiously extrapolated to hypothesize the potential interactions of Norcarane-3-amine.
Until specific research is conducted and published, a direct and data-driven comparison guide for "Computational modeling of Norcarane-3-amine interactions" remains an area for future scientific exploration.
A Spectroscopic Guide to the Isomers of Norcarane-3-amine: A Comparative Analysis
Introduction to Norcarane-3-amine Isomers
Norcarane, or bicyclo[4.1.0]heptane, is a fundamental bicyclic scaffold. Substitution at the 3-position can result in two diastereomers: exo and endo. In the exo isomer, the amine group is oriented away from the six-membered ring (anti to the cyclopropane bridge), while in the endo isomer, it is oriented towards the six-membered ring (syn to the cyclopropane bridge). This seemingly subtle difference in stereochemistry leads to distinct spatial environments for various nuclei within the molecules, which in turn gives rise to unique spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is arguably the most powerful tool for distinguishing between the exo and endo isomers of substituted bicyclic systems. The chemical shifts of protons and carbons are highly sensitive to their local electronic and steric environments.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show significant differences, particularly for the proton at the C3 position (the methine proton to which the amine group is attached) and the protons on the cyclopropane ring.
Based on studies of analogous bicyclic systems like substituted norbornanes, the following differences can be predicted:
-
H3 Proton: The chemical shift of the proton at the C3 position is expected to be different for the two isomers. In many bicyclic systems, the endo proton is often more shielded (appears at a lower ppm value) than the exo proton due to anisotropic effects from the adjacent C-C bonds of the six-membered ring.
-
Cyclopropane Protons: The protons on the cyclopropane ring (C1, C6, and C7) will also exhibit different chemical shifts due to the different spatial proximity of the amine group in the two isomers.
-
Coupling Constants: The coupling constants (J-values) between the H3 proton and the adjacent methylene protons at C2 and C4 will be stereochemically dependent and can provide definitive proof of the isomer's identity.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Norcarane-3-amine Isomers
| Proton | exo-Isomer (Predicted δ, ppm) | endo-Isomer (Predicted δ, ppm) | Key Differentiating Features |
| H3 | ~ 2.8 - 3.2 | ~ 2.5 - 2.9 | H3 proton in the endo isomer is expected to be more shielded. |
| NH₂ | Broad, ~ 1.0 - 2.5 | Broad, ~ 1.0 - 2.5 | Position is concentration and solvent dependent. |
| Cyclopropane H | Varies | Varies | Different shielding environments due to amine group proximity. |
| Cyclohexane H | ~ 0.8 - 2.0 | ~ 0.8 - 2.0 | Overlapping multiplets. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectra will also display characteristic differences between the two isomers, particularly for the carbons of the bicyclic framework.
-
C3 Carbon: The carbon atom bearing the amine group will have a distinct chemical shift in each isomer.
-
Shielding Effects: The endo amine group can induce a steric compression (gamma-gauche) effect on the C5 carbon, leading to an upfield shift (lower ppm value) for this carbon in the endo isomer compared to the exo isomer.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Norcarane-3-amine Isomers
| Carbon | exo-Isomer (Predicted δ, ppm) | endo-Isomer (Predicted δ, ppm) | Key Differentiating Features |
| C3 | ~ 50 - 55 | ~ 48 - 53 | C3 in the endo isomer may be slightly more shielded. |
| C5 | ~ 25 - 30 | ~ 20 - 25 | Significant shielding of C5 in the endo isomer is expected. |
| C1, C6 | ~ 20 - 25 | ~ 20 - 25 | |
| C7 | ~ 15 - 20 | ~ 15 - 20 | |
| C2, C4 | ~ 30 - 35 | ~ 30 - 35 |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is useful for confirming the presence of the amine functional group but is generally less effective than NMR for distinguishing between the exo and endo isomers. Both isomers are expected to show characteristic amine absorptions.
Table 3: Expected IR Absorption Bands for Norcarane-3-amine Isomers
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (asymmetric) | 3350 - 3400 | Two bands are characteristic of a primary amine. Weaker and sharper than O-H stretches.[1] |
| N-H Stretch (symmetric) | 3250 - 3350 | |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to strong absorption.[1] |
| C-N Stretch | 1020 - 1250 | Aliphatic amine C-N stretch.[1] |
| N-H Wag | 665 - 910 | Broad, strong absorption.[1] |
While the overall IR spectra will be very similar, minor differences in the fingerprint region (below 1500 cm⁻¹) may exist due to subtle variations in the vibrational modes of the bicyclic framework.
Mass Spectrometry (MS) Comparison
The mass spectra of the exo and endo isomers of Norcarane-3-amine are expected to be very similar, as mass spectrometry typically does not distinguish between diastereomers unless tandem MS/MS techniques with collision-induced dissociation are employed. The fragmentation patterns will be characteristic of an aliphatic amine.
-
Molecular Ion (M⁺): As the molecule contains a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[2]
-
Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[3][4] For Norcarane-3-amine, this would lead to the formation of a stable iminium ion.
Table 4: Predicted Key Fragments in the Mass Spectrum of Norcarane-3-amine Isomers
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 111 | [C₇H₁₃N]⁺ | Molecular Ion |
| 96 | [M - NH₃]⁺ | Loss of ammonia |
| 82 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage with ring opening |
| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines.[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Norcarane-3-amine isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified amine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the Norcarane-3-amine isomers.
Caption: Experimental workflow for the synthesis, separation, and spectroscopic comparison of Norcarane-3-amine isomers.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical connections between the spectroscopic data and the structural determination of the isomers.
Caption: Logical flow from spectroscopic techniques to the structural assignment of Norcarane-3-amine isomers.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 2 constitutional isomers of formula C2H7N 3 constitutional isomers of C3H9N molecular formula names of structural isomers aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C3H9N C2H7N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Comparative Efficacy of Bicyclic Amine Analogs as Monoamine Transporter Inhibitors
A Guide for Researchers and Drug Development Professionals
The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission. Their role in clearing their respective neurotransmitters from the synaptic cleft makes them key targets for the treatment of a wide array of neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders. Bicyclic amine analogs represent a significant class of compounds that have been explored as potent and selective inhibitors of these transporters. This guide provides a comparative overview of the biological efficacy of various bicyclic amine analogs, presenting key experimental data, detailed protocols for their evaluation, and a visualization of the underlying signaling pathways.
Comparative Biological Activity of Bicyclic Amine Analogs
The biological efficacy of bicyclic amine analogs as monoamine transporter inhibitors is typically quantified by their binding affinity (Ki) or inhibitory concentration (IC50) at each of the three transporters. A lower value indicates higher potency. The selectivity of a compound for a particular transporter is often expressed as a ratio of these values (e.g., SERT/DAT selectivity). The following table summarizes the in vitro potency of a selection of bicyclic amine analogs from different structural classes.
| Bicyclic Scaffold | Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |
| Tropane (bicyclo[3.2.1]octane) | Cocaine | 200-600 | 200-700 | 300-800 | Non-selective |
| β-CIT (RTI-55) | 1-5 | 5-20 | 0.5-2 | SERT/DAT > NET | |
| WIN 35,428 (β-CFT) | 10-30 | 100-300 | 2000-4000 | DAT-selective | |
| Bicifadine (bicyclo[2.2.1]heptane) | Bicifadine | 180 | 38 | 1300 | NET > DAT > SERT |
| Analog S-6j | >1000 | 15 | >1000 | NET-selective[1] | |
| Azabicyclo[4.1.0]heptane | Analog Example | 15 | 167 | 1620 | DAT/NET > SERT[2] |
Experimental Protocols
The evaluation of the biological efficacy of these compounds relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific transporter.[3][4][5]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for DAT, SERT, or NET.
Materials:
-
HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.
-
Test compounds (bicyclic amine analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Transfected HEK293 cells are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature (or a specific temperature, e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays
These assays measure the ability of a compound to block the reuptake of a neurotransmitter into cells expressing the corresponding transporter.[6]
Objective: To determine the IC50 of a test compound for the inhibition of dopamine, serotonin, or norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing the human DAT, SERT, or NET.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Test compounds.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Non-specific uptake inhibitor.
Procedure:
-
Cell Plating: Transfected cells are plated in 96-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with uptake buffer. The cells are then pre-incubated with various concentrations of the test compound for a short period (e.g., 10-20 minutes).
-
Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter is added to each well to initiate the uptake.
-
Incubation: The plate is incubated for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of bicyclic amine analogs that inhibit monoamine transporters is the modulation of neurotransmitter levels in the synaptic cleft. An increase in the synaptic concentration of dopamine, serotonin, or norepinephrine leads to enhanced activation of their respective postsynaptic receptors, thereby influencing downstream signaling cascades.
Caption: Monoaminergic synapse and the action of bicyclic amine inhibitors.
The experimental workflow for evaluating these compounds typically follows a hierarchical approach, starting with in vitro screening and progressing to more complex biological systems.
Caption: A typical workflow for the preclinical evaluation of monoamine transporter inhibitors.
References
- 1. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Studies on Norcarane-3-amine, hydrochloride: A Comparative Analysis
A comprehensive review of peer-reviewed literature reveals a significant lack of published studies on Norcarane-3-amine, hydrochloride (also known as 3-aminonorcarane hydrochloride or bicyclo[4.1.0]heptan-3-amine hydrochloride). Extensive searches of chemical and biomedical databases have not yielded any specific research detailing its synthesis, biological activity, or comparative performance against other compounds.
This absence of data prevents the creation of a detailed comparison guide as requested. There is no quantitative data on its efficacy, binding affinities, or toxicity, nor are there established experimental protocols associated with this specific molecule. Consequently, a comparison with alternative compounds and the generation of data tables and visualizations are not possible at this time.
While the core structure, norcarane (bicyclo[4.1.0]heptane), is a known chemical entity, and amine hydrochlorides are a common salt form for pharmaceutical compounds, the specific substitution at the 3-position of the norcarane ring system does not appear to be a focus of current or past research efforts documented in publicly accessible scientific literature.
For researchers and drug development professionals interested in this scaffold, the lack of existing data suggests that any investigation into this compound would be novel. Future research would need to begin with fundamental studies, including:
-
Chemical Synthesis and Characterization: Developing and documenting a reliable synthetic route to produce this compound and fully characterizing its chemical and physical properties.
-
In Vitro Biological Screening: Assessing the compound's activity against a panel of biological targets to identify potential therapeutic applications.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound.
Below is a logical workflow that would typically be followed in the initial stages of characterizing a novel compound like this compound.
Figure 1: A generalized workflow for the initial research and development of a novel chemical entity.
Given the current state of the scientific literature, any organization interested in the potential of this compound would need to undertake a foundational research program. There are no existing studies to guide such an effort or to compare its performance against any alternatives.
Safety Operating Guide
Safe Disposal of Norcarane-3-amine, Hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Norcarane-3-amine, hydrochloride. The following procedures are based on guidelines for structurally similar amine hydrochlorides and general laboratory safety protocols. It is imperative to consult your institution's specific safety guidelines and local regulations before proceeding with any disposal.
Immediate Safety and Handling Precautions
This compound is categorized as a chemical that is harmful if swallowed and can cause skin and eye irritation.[1][2][3][4][5] When handling this compound, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body | Laboratory coat; additional protective clothing as necessary |
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
The waste container must be labeled with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., harmful, irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
The final disposal of this compound must be carried out by a licensed and approved waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department with a completed hazardous waste manifest, detailing the contents of the waste container.
-
Never dispose of this compound down the drain or in regular trash. [1] This compound may be toxic to aquatic life, and improper disposal can lead to environmental contamination.[3]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is provided for guidance purposes only. Always refer to the specific Safety Data Sheet (SDS) for the compound and your institution's policies and procedures for chemical handling and waste disposal.
References
Personal protective equipment for handling Norcarane-3-amine, hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Norcarane-3-amine, hydrochloride. Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are commonly recommended for a broad range of chemicals. Always inspect gloves before use and change them immediately upon contact with the chemical.[1][2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[1] |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator if working in an area with inadequate ventilation or where dusts may be generated.[1][3] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot; no open-toed or perforated shoes are permitted.[1] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Conduct a pre-work hazard assessment.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify that all required PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
-
Handling:
-
Spill and Exposure Response:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][7]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][7]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
If swallowed: Clean mouth with water and seek immediate medical attention.[2][7]
-
For spills: Evacuate the area. Wear appropriate PPE and contain the spill. Collect the spilled material and place it in a suitable container for disposal.
-
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination.
Disposal Guidelines:
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant.[5]
-
Container Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. riccachemical.com [riccachemical.com]
- 7. fishersci.se [fishersci.se]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
